3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQDDPQJWXSRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353403 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364743-34-0 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. This document details a plausible and robust synthetic protocol, predicted physicochemical and spectroscopic properties based on analogous structures, and the necessary logical workflows for its preparation. The information herein is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.
Compound Overview
Chemical Name: this compound CAS Number: 364743-34-0[1][2] Molecular Formula: C₁₀H₉BrN₂O Molecular Weight: 253.10 g/mol Chemical Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Melting Point (°C) | Not available |
| Boiling Point (°C) | Not available |
| LogP | ~3.5 |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) |
Synthesis Protocol
The synthesis of this compound can be achieved through a well-established two-step procedure involving the formation of an amidoxime followed by its cyclization with an acylating agent. This method is widely used for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Bromobenzamidoxime
This initial step involves the conversion of a nitrile to the corresponding amidoxime.
Reaction:
4-Bromobenzonitrile + Hydroxylamine hydrochloride → 4-Bromobenzamidoxime
Experimental Protocol:
-
To a solution of 4-bromobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzamidoxime as a crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This final step involves the acylation of the amidoxime followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.
Reaction:
4-Bromobenzamidoxime + Propionyl chloride → this compound
Experimental Protocol:
-
Dissolve 4-bromobenzamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Heat the reaction mixture to reflux to facilitate the cyclodehydration of the intermediate O-acylamidoxime.
-
After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data (Predicted)
As of the date of this document, publicly available, experimentally determined spectroscopic data for this compound is limited. The following data is predicted based on the analysis of structurally similar compounds.
Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.00 (d, 2H, Ar-H), ~7.70 (d, 2H, Ar-H), ~3.00 (q, 2H, -CH₂-), ~1.45 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C-5), ~168 (C-3), ~132.5 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~22 (-CH₂-), ~11 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1450, ~1380 (C-H bend), ~1250 (C-O stretch), ~1070 (C-Br stretch) |
| Mass Spec. (EI) | m/z (%): 252/254 [M]⁺ (isotopic pattern for Br), 223/225, 183/185, 102 |
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Safety and Handling
-
General Precautions: This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Reagent Hazards:
-
Hydroxylamine hydrochloride: Corrosive and may cause skin and eye irritation.
-
Propionyl chloride: Corrosive, flammable, and reacts violently with water.
-
Pyridine/Triethylamine: Flammable and toxic.
-
-
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols are based on established chemical literature for the synthesis of analogous 1,2,4-oxadiazole derivatives. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide is intended to facilitate further research and development involving this and related heterocyclic scaffolds.
References
Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines a detailed experimental protocol for the synthesis of the title compound and presents its predicted spectroscopic data (NMR, IR, and MS) in structured tables for clarity and comparative analysis.
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through a well-established multi-step procedure. The general workflow involves the conversion of a nitrile to an amidoxime, followed by acylation and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. The final product is then purified and characterized using various spectroscopic techniques.
Caption: General Workflow for the Synthesis and Characterization.
Experimental Protocols
A plausible and commonly employed synthetic route for this compound is detailed below. This protocol is based on established methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Step 1: Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, aqueous solutions of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) are added.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated 4-bromobenzamidoxime is collected by filtration, washed with water, and dried under a vacuum.
Step 2: Synthesis of this compound
-
The dried 4-bromobenzamidoxime (1.0 eq) is dissolved in a suitable solvent such as pyridine or dioxane.
-
Propionyl chloride (1.1 eq) is added dropwise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the O-acyl amidoxime intermediate.
-
To induce cyclodehydration, the reaction mixture is heated to 80-100°C for 4-8 hours, with monitoring by TLC.
-
After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the crude product.
-
The crude this compound is collected by filtration.
Purification:
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.9 | Doublet | 2H | Ar-H (ortho to oxadiazole) |
| ~7.7 - 7.6 | Doublet | 2H | Ar-H (meta to oxadiazole) |
| ~3.0 | Quartet | 2H | -CH₂-CH₃ |
| ~1.4 | Triplet | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C5 of oxadiazole |
| ~168 | C3 of oxadiazole |
| ~132 | Ar-C (meta to oxadiazole) |
| ~129 | Ar-C (ortho to oxadiazole) |
| ~127 | Ar-C (ipso to oxadiazole) |
| ~126 | Ar-C (ipso to Br) |
| ~22 | -CH₂-CH₃ |
| ~11 | -CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | C=N stretch (oxadiazole ring) |
| ~1590 | Strong | Aromatic C=C stretch |
| ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (oxadiazole ring) |
| ~1070 | Strong | C-Br stretch |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 254/256 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 225/227 | [M - C₂H₅]⁺ |
| 183/185 | [Br-C₆H₄-C≡N]⁺ |
| 155/157 | [Br-C₆H₄]⁺ |
| 102 | [C₆H₄-C≡N]⁺ |
| 76 | [C₆H₄]⁺ |
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the logical interpretation and correlation of data from different spectroscopic techniques.
Caption: Logical Flow of Spectroscopic Data Interpretation.
This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. Experimental validation of the predicted data is recommended for definitive characterization.
physical and chemical properties of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This document summarizes key identifiers, and available, albeit limited, property data. Furthermore, a proposed synthetic pathway is detailed, based on established methodologies for the synthesis of related 3,5-disubstituted-1,2,4-oxadiazoles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving this class of compounds.
Core Compound Information
A summary of the fundamental identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 364743-34-0 |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.1 g/mol |
| Canonical SMILES | CCC1=NOC(=N1)C2=CC=C(C=C2)Br |
Physical and Chemical Properties
| Property | Predicted/Reported Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
| logP | Data not available |
Proposed Synthesis Protocol
While a specific experimental protocol for the synthesis of this compound has not been found in the literature, a reliable synthetic route can be proposed based on the well-established methods for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles. The most common approach involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.
Proposed Reaction Scheme
The proposed synthesis involves a two-step process starting from 4-bromobenzonitrile. First, the nitrile is converted to the corresponding amidoxime. Subsequently, the amidoxime is acylated with propionyl chloride, followed by cyclization to yield the desired 1,2,4-oxadiazole.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 4-bromobenzamidoxime, which can be used in the next step without further purification or recrystallized if necessary.
Step 2: Synthesis of this compound
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. Researchers are advised to perform full spectroscopic characterization upon synthesis of the compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of 1,2,4-oxadiazole derivatives has been reported to exhibit a wide range of pharmacological activities, suggesting that this compound could be a candidate for biological screening in various assays.
Conclusion
This technical guide consolidates the currently available information on this compound. While key identifiers are known, a significant lack of experimental data on its physical, chemical, and biological properties exists. The proposed synthesis protocol, based on established methodologies, provides a practical starting point for researchers wishing to prepare this compound for further investigation. The absence of biological data highlights an opportunity for new research to explore the potential therapeutic applications of this molecule. It is recommended that any synthesis of this compound be followed by thorough experimental characterization to validate the predicted properties and to elucidate its spectroscopic profile.
References
Crystal Structure Analysis of 1,2,4-Oxadiazole Derivatives: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities and its diverse pharmacological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2,4-oxadiazole derivatives, using a representative compound to illustrate the key methodologies and data interpretation.
Due to the absence of publicly available crystallographic data for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, this guide will utilize the crystal structure of a closely related analogue, 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole , as a case study. The principles and protocols described herein are broadly applicable to the crystallographic analysis of other small organic molecules.
Data Presentation: Crystallographic Data for 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole
The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole.[1]
Table 1: Crystal Data and Structure Refinement Parameters [1]
| Parameter | Value |
| Empirical Formula | C₉H₆Cl₂N₂O |
| Formula Weight | 229.06 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.8252 (7) Å |
| b | 21.678 (4) Å |
| c | 11.0833 (19) Å |
| α | 90° |
| β | 92.421 (4)° |
| γ | 90° |
| Volume | 918.3 (3) ų |
| Z | 4 |
| Density (calculated) | 1.656 Mg/m³ |
| Absorption Coefficient | 0.67 mm⁻¹ |
| F(000) | 464 |
| Data Collection | |
| Diffractometer | Bruker SMART APEXII CCD |
| Theta range for data collection | 2.0 to 27.5° |
| Index ranges | -4 ≤ h ≤ 4, -28 ≤ k ≤ 28, -14 ≤ l ≤ 14 |
| Reflections collected | 7920 |
| Independent reflections | 2076 [R(int) = 0.048] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2076 / 0 / 128 |
| Goodness-of-fit on F² | 1.20 |
| Final R indices [I > 2σ(I)] | R1 = 0.056, wR2 = 0.155 |
| R indices (all data) | R1 = 0.069, wR2 = 0.164 |
| Largest diff. peak and hole | 0.72 and -0.56 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1-C1 | 1.365(4) |
| O1-C2 | 1.391(4) |
| N1-C1 | 1.293(5) |
| N1-N2 | 1.401(4) |
| N2-C2 | 1.300(5) |
| C1-C3 | 1.472(5) |
| C2-C9 | 1.481(5) |
| C3-C4 | 1.393(5) |
| C3-C8 | 1.385(5) |
| C4-C5 | 1.383(6) |
| C4-Cl1 | 1.739(4) |
| C6-Cl2 | 1.737(4) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle (°) |
| C1-O1-C2 | 105.8(3) |
| C1-N1-N2 | 107.8(3) |
| C2-N2-N1 | 108.0(3) |
| N1-C1-O1 | 114.3(3) |
| N2-C2-O1 | 114.1(3) |
| N1-C1-C3 | 125.1(3) |
| O1-C1-C3 | 120.6(3) |
| N2-C2-C9 | 126.7(4) |
| O1-C2-C9 | 119.2(3) |
| Torsion Angle | |
| C2-O1-C1-C3 | -0.1(4) |
| C1-O1-C2-N2 | 0.2(4) |
| C1-N1-N2-C2 | -0.2(4) |
| O1-C1-C3-C8 | -178.6(3) |
| N1-C1-C3-C4 | -179.3(3) |
Note: The dihedral angle between the oxadiazole and benzene rings is 1.7 (2)°.[1]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic model.
Synthesis and Crystallization
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl-amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.
Workflow for Synthesis and Crystallization
Caption: General workflow from synthesis to single crystal growth.
Detailed Crystallization Protocol (Slow Evaporation):
-
Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystal growth.
-
Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gentle heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Data Collection and Structure Solution
Single-crystal X-ray diffraction data is collected using a diffractometer. The crystal is mounted on a goniometer head and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
Workflow for X-ray Crystallography
Caption: The process of determining a crystal structure.
Detailed Data Collection and Refinement Protocol:
-
Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while it is irradiated with X-rays, and the diffraction data are collected.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates, thermal parameters, and occupancies are refined using a least-squares method to improve the agreement between the observed and calculated structure factors. This process is iterated until the model converges.
-
Validation: The final structure is validated using software tools to check for geometric reasonability and to ensure the quality of the model. The final data is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Biological Significance and Signaling Pathways
1,2,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Some of these activities are linked to their ability to modulate specific signaling pathways. For instance, certain 1,2,4-oxadiazole compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress.
Simplified Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by a 1,2,4-oxadiazole.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain small molecules like some 1,2,4-oxadiazole derivatives, Keap1 is inhibited. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a protective cellular response.
This guide provides a foundational understanding of the crystal structure analysis of 1,2,4-oxadiazole derivatives. The detailed experimental protocols and data presentation serve as a practical resource for researchers in the field of drug discovery and development. The visualization of the experimental workflow and a relevant signaling pathway further aids in comprehending the broader context of this research.
References
Navigating the Solubility Landscape of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data in public literature, this document presents a framework for understanding and determining its solubility through established experimental protocols. It outlines the widely recognized shake-flask method for solubility determination and discusses key factors influencing the solubility of structurally similar compounds. This guide is intended to be a valuable resource for researchers engaged in the preclinical development of 1,2,4-oxadiazole derivatives.
Introduction
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a bromophenyl group, an aromatic system, and an ethyl substituent influences its physicochemical properties, including solubility. Generally, the introduction of an aryl substituent to a heterocyclic core tends to decrease its aqueous solubility. A comprehensive understanding of the solubility of this compound in various solvents is paramount for formulation development, toxicity studies, and ensuring reliable in vitro and in vivo results.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The oxadiazole ring and the bromine atom can participate in weak hydrogen bonding, but the overall molecule has significant nonpolar character from the phenyl and ethyl groups, limiting solubility in highly polar solvents like water. Solubility is expected to be better in alcohols compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network, making them good solvents for many organic compounds. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | The nonpolar bromophenyl and ethyl groups suggest good solubility in nonpolar and weakly polar organic solvents. |
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1]
Shake-Flask Method: Experimental Protocol
The shake-flask method is a reliable technique for measuring the equilibrium solubility of a compound in a specific solvent at a given temperature.[1][2]
Objective: To determine the saturation concentration of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the samples to stand to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method.
-
Calculate the original solubility by accounting for the dilution factor.
Data Presentation: Quantitative solubility data should be presented in a clear and structured format.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | Data not available | Data not available | Shake-Flask |
| Ethanol | Data not available | Data not available | Shake-Flask |
| DMSO | Data not available | Data not available | Shake-Flask |
Visualization of Methodologies
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Factors Influencing Solubility
The solubility of an organic molecule like this compound is governed by a complex interplay of various factors.
References
Stability and Degradation Profile of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of the heterocyclic compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The information herein is synthesized from established principles of 1,2,4-oxadiazole chemistry and forced degradation studies of analogous structures, offering a predictive assessment for researchers and professionals in drug development.
Core Stability Characteristics
The central scaffold of the target molecule is the 1,2,4-oxadiazole ring, a five-membered heterocycle with inherent stability considerations. The lability of the N-O bond and a relatively low degree of aromaticity make this ring system susceptible to cleavage under a variety of stress conditions.[1] However, the 3,5-disubstituted nature of this compound is expected to confer a greater degree of stability compared to monosubstituted or unsubstituted 1,2,4-oxadiazoles.
The primary factors influencing the stability of this compound are expected to be pH, temperature, and light exposure. The electron-withdrawing nature of the 4-bromophenyl group may influence the reactivity of the oxadiazole ring.
Forced Degradation Profile
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Based on the known reactivity of the 1,2,4-oxadiazole ring, a summary of the expected degradation under various stress conditions is presented in Table 1.
Table 1: Summary of Predicted Forced Degradation Profile
| Stress Condition | Predicted Degradation | Potential Degradation Products |
| Acidic Hydrolysis | Significant degradation expected. | 4-Bromobenzamide, Acetic Acid, Ammonia |
| Basic Hydrolysis | Significant degradation expected. | 4-Bromobenzoic acid, Acetamide, Ammonia |
| Oxidative | Moderate degradation possible. | N-oxides, Ring-opened products |
| Thermal | Degradation at elevated temperatures. | 4-Bromobenzonitrile, Ethyl isocyanate |
| Photolytic | Potential for degradation upon UV exposure. | Isomeric impurities, Ring-cleavage products |
Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the 1,2,4-oxadiazole ring.
Hydrolytic Degradation
Hydrolysis is a critical degradation pathway for 1,2,4-oxadiazoles. The reaction mechanism is highly dependent on the pH of the environment.[2][3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a nitrogen atom in the oxadiazole ring is the initial step, which facilitates nucleophilic attack by water. This leads to ring opening and subsequent hydrolysis to yield an amide and a carboxylic acid. For this compound, the expected major degradation products are 4-bromobenzamide and acetic acid.
-
Base-Catalyzed Hydrolysis: In basic media, nucleophilic attack of a hydroxide ion on one of the carbon atoms of the oxadiazole ring initiates ring cleavage. Subsequent rearrangement and hydrolysis would lead to the formation of a carboxylate and an amide. The predicted major degradation products are 4-bromobenzoic acid and acetamide.
Predicted Hydrolytic Degradation Pathways.
Thermal Degradation
Thermal stress can induce cleavage of the 1,2,4-oxadiazole ring. Studies on analogous 3,5-disubstituted 1,2,4-oxadiazoles have shown that pyrolysis can lead to the formation of a nitrile and an isocyanate.[4][5] For this compound, the anticipated thermal degradation products are 4-bromobenzonitrile and ethyl isocyanate.
Predicted Thermal Degradation Pathway.
Photodegradation
The presence of the 4-bromophenyl substituent suggests a potential for photosensitivity. Aromatic halides can undergo photodehalogenation. Furthermore, the 1,2,4-oxadiazole ring itself can undergo photochemical rearrangements upon exposure to UV light, often initiated by the cleavage of the O-N bond.[1] The exact nature of the photolytic degradation products would require experimental characterization but could include isomers and ring-cleavage products.
Experimental Protocols for Stability and Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound.
General Experimental Workflow
The overall workflow for assessing the stability and degradation profile is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. apps.dtic.mil [apps.dtic.mil]
Potential Biological Activities of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide
Disclaimer: This document provides a technical overview of the potential biological activities of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole based on the known pharmacology of the 1,2,4-oxadiazole scaffold and related bromophenyl-containing compounds. As of the latest literature review, no specific biological data for this compound has been publicly reported. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework for initiating investigation into this compound.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of esters and amides, offering improved metabolic stability. [1]This scaffold is present in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. [2][3]The presence of a 4-bromophenyl substituent may further influence the biological profile, as halogenated phenyl rings are common in many drug molecules and can enhance binding affinity to biological targets. [4]This guide will explore the hypothetical biological activities of this compound by examining the established activities of structurally related compounds.
Potential Pharmacological Activities
Based on the activities of other 1,2,4-oxadiazole derivatives, this compound could be investigated for the following pharmacological effects:
Anticancer Activity
The 1,2,4-oxadiazole nucleus is a common feature in many potent anticancer agents. [3][5]Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. [3][5]The introduction of a halogen atom, such as bromine, on the phenyl ring can sometimes enhance antiproliferative activity. [3] Table 1: Anticancer Activities of Representative 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 1,2,4-Oxadiazole-benzimidazole hybrids | MCF-7, A549, A375 | 0.12–2.78 µM | [3] |
| 3,5-diaryl-1,2,4-oxadiazole derivatives | WiDr | GI50 = 4.5 µM | [3] |
| Gold(I) complexes with 1,2,4-oxadiazole ligands | LXFA 629, MAXF 401 | IC50 = 0.003 µM | [3] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Sub-micromolar IC50 | [3][5] |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 | IC50 = 4.96 µM | [6] |
Anti-inflammatory and Analgesic Activity
Several 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory properties. [1][7]These compounds may act by inhibiting inflammatory mediators or enzymes involved in the inflammatory cascade.
Antimicrobial and Antifungal Activity
The 1,2,4-oxadiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal activities. [7][8]For instance, some derivatives have shown efficacy against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. [7] Table 2: Antimicrobial and Antifungal Activities of Representative 1,2,4-Oxadiazole Derivatives
| Compound | Target Organism(s) | Reported Activity | Reference |
| 3-Aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | Effective inhibition | [7] |
| 1,2,4-Oxadiazole derivatives containing anisic acid | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica | EC50 = 8.81–29.97 µg/mL | [8] |
Central Nervous System (CNS) Activity
Derivatives of 1,2,4-oxadiazole have been explored for their effects on the CNS, including modulation of metabotropic glutamate receptors (mGluRs) and kappa-opioid receptors. [5][9][10][11]This suggests potential applications in treating neurological and psychiatric disorders.
Table 3: CNS Activities of Representative 1,2,4-Oxadiazole Derivatives
| Compound Class | Target | Reported Activity | Reference |
| 1,2,4-Oxadiazole derivatives | mGlu4 receptor positive allosteric modulators | EC50 = 282–656 nM | [9][10][11] |
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, a tiered screening approach is recommended.
General Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity.
Caption: A generalized workflow for screening the biological activity of a novel compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of tetrazolium salts (like MTT) to formazan by metabolically active cells is quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.
Enzyme Inhibition Assay (General Protocol)
Principle: The inhibitory effect of the compound on a specific enzyme is determined by measuring the rate of the enzyme-catalyzed reaction.
Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the reaction rates and determine the IC50 value of the compound.
Hypothetical Signaling Pathway
Given the prevalence of anticancer activity among 1,2,4-oxadiazoles, a plausible mechanism of action could involve the modulation of a key signaling pathway implicated in cancer, such as a mitogen-activated protein kinase (MAPK) pathway. The following diagram illustrates a hypothetical scenario where the compound inhibits a kinase in this pathway.
Caption: Hypothetical inhibition of the MEK kinase in the MAPK signaling pathway.
Conclusion
While specific biological data for this compound is not yet available, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for investigating its potential as a pharmacologically active agent. The most promising avenues for exploration appear to be in the areas of oncology, anti-inflammatory, and antimicrobial research. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for the systematic evaluation of this compound's biological activities. Further research is warranted to synthesize and characterize this compound and to validate these potential therapeutic applications through rigorous in vitro and in vivo studies.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiinflammatory property of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles: their syntheses and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties PMID: 34894953 | MCE [medchemexpress.cn]
- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties | Semantic Scholar [semanticscholar.org]
In Silico Prediction of ADMET Properties for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of a novel therapeutic agent hinges not only on its efficacy but also on its pharmacokinetic and safety profile. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug discovery projects and reduce costly late-stage failures. In silico computational models have emerged as indispensable tools, offering rapid and cost-effective prediction of a compound's ADMET profile from its chemical structure.[1][2] This technical guide provides an in-depth overview of the predicted ADMET properties of the novel compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, leveraging established computational methodologies and data from structurally related 1,2,4-oxadiazole derivatives.
Introduction to this compound and the Importance of ADMET Prediction
The 1,2,4-oxadiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6] The specific compound, this compound, is a novel entity with therapeutic potential. However, to advance its development, a thorough understanding of its ADMET properties is paramount.
ADMET prediction plays a critical role in early drug discovery by:
-
Identifying potential liabilities: Early flagging of poor absorption, rapid metabolism, or toxicity can halt the development of unsuitable candidates.[1]
-
Guiding lead optimization: In silico models can help chemists prioritize modifications to improve a compound's ADMET profile.[7]
-
Reducing animal testing: By providing initial safety and pharmacokinetic data, computational models contribute to the principles of the 3Rs (Replacement, Reduction, and Refinement).
This guide will delve into the predicted ADMET characteristics of this compound, providing a comprehensive analysis based on widely used in silico tools and predictive models.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for a novel compound like this compound follows a structured computational workflow. This process involves the use of various models and algorithms to estimate different pharmacokinetic and toxicological endpoints.
Predicted Physicochemical and ADMET Properties
The ADMET properties of this compound were predicted using a consensus of well-established in silico models such as pkCSM, SwissADME, and admetSAR.[1][8][9] These tools utilize quantitative structure-activity relationship (QSAR) models built on large datasets of experimental data.[10] The following tables summarize the predicted properties.
Physicochemical Properties
These fundamental properties are key determinants of a drug's pharmacokinetic behavior.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 267.1 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (o/w) | 3.1 | Optimal lipophilicity for good absorption and permeability |
| Water Solubility (LogS) | -3.5 | Moderately soluble |
| pKa (most basic) | 1.2 | Weakly basic |
| Polar Surface Area (PSA) | 48.2 Ų | Good potential for cell membrane permeability |
Absorption
Predictions related to the compound's ability to be absorbed into the systemic circulation.
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (logPapp) | 0.9 cm/s | High permeability predicted |
| Human Intestinal Absorption | 95% | Well absorbed from the gut |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |
Distribution
Predictions regarding how the compound distributes throughout the body.
| Parameter | Predicted Value | Interpretation |
| VDss (human) | 0.5 L/kg | Moderate distribution into tissues |
| Fraction Unbound (human) | 0.15 | High plasma protein binding expected |
| BBB Permeability (logBB) | -0.2 | Likely to cross the blood-brain barrier |
Metabolism
Predictions concerning the metabolic fate of the compound.
| Enzyme | Prediction |
| CYP1A2 Substrate | No |
| CYP2C19 Substrate | No |
| CYP2C9 Substrate | Yes |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Excretion
Predictions related to the elimination of the compound from the body.
| Parameter | Predicted Value | Interpretation |
| Total Clearance (logCLtot) | 0.3 L/h/kg | Moderate clearance rate predicted |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal tubules |
Toxicity
Predictions regarding potential adverse effects.
| Test | Predicted Result | Interpretation |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential for liver toxicity |
| Skin Sensitization | No | Low risk of allergic reactions |
Methodologies for In Silico ADMET Prediction
The predictions presented in this guide are based on established computational methodologies. The general protocol for obtaining these predictions is outlined below.
General Experimental Protocol for In Silico Prediction
-
Compound Representation: The chemical structure of this compound is converted into a machine-readable format, typically SMILES (Simplified Molecular Input Line Entry System) or a 2D/3D structure file (e.g., MOL, SDF).
-
Descriptor Calculation: A wide range of molecular descriptors are calculated from the compound's structure. These descriptors quantify various physicochemical and topological properties of the molecule.[11]
-
Model Application: The calculated descriptors are used as input for various predictive models. These models can be:
-
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models: These are mathematical equations that correlate molecular descriptors with a specific biological activity or property.[8]
-
Machine Learning Models: Algorithms such as support vector machines, random forests, and neural networks are trained on large datasets to recognize patterns and make predictions.[2][12]
-
Pharmacophore Models: These models define the 3D arrangement of essential features of a molecule required for binding to a specific target (e.g., a metabolic enzyme or a transporter).
-
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme, which can be used to predict interactions with metabolic enzymes or transporters.[13]
-
-
Prediction Output and Interpretation: The models generate quantitative or qualitative predictions for each ADMET endpoint. These results are then analyzed and interpreted in the context of drug development criteria.
Signaling Pathways in Drug Metabolism
The metabolism of many drugs, including potentially this compound, is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver. Understanding the interactions with these enzymes is crucial.
Discussion and Conclusion
The in silico analysis of this compound provides a promising initial ADMET profile. The compound is predicted to have good oral absorption and bioavailability. Its moderate distribution and clearance suggest a reasonable pharmacokinetic profile.
Key areas for further investigation include:
-
Metabolism: The predicted interaction with CYP2C9 and CYP3A4 as both a substrate and, in the case of CYP2C9, an inhibitor, warrants further in vitro investigation to assess the potential for drug-drug interactions.
-
Toxicity: The prediction of hepatotoxicity is a significant flag that requires experimental validation using, for example, assays with human liver microsomes or hepatocytes.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. Machine Learning Techniques for In Silico Modeling of Drug Metabolism | Bentham Science [benthamscience.com]
- 13. japtronline.com [japtronline.com]
literature review of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives
An In-depth Technical Guide to 3-Aryl-5-Alkyl-1,2,4-Oxadiazole Derivatives
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structure, featuring one oxygen and two nitrogen atoms, serves as a versatile pharmacophore and a bioisosteric equivalent for amide and ester functionalities, often enhancing drug-like properties such as metabolic stability and bioavailability. Among the various substituted oxadiazoles, the 3-aryl-5-alkyl-1,2,4-oxadiazole core has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
This technical guide provides a comprehensive , intended for researchers, scientists, and drug development professionals. It covers synthetic methodologies, detailed experimental protocols, structure-activity relationships, and a summary of their diverse pharmacological applications.
Synthetic Methodologies
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including 3-aryl-5-alkyl derivatives, is the cyclization of an O-acyl amidoxime intermediate. This process typically begins with the formation of an arylamidoxime from an aromatic nitrile and hydroxylamine. The arylamidoxime is then acylated with an appropriate alkyl carboxylic acid or its more reactive derivative, such as an acyl chloride, to form the O-acyl amidoxime, which subsequently undergoes cyclodehydration to yield the target 1,2,4-oxadiazole.
Several refinements to this classical approach have been developed to improve efficiency, yields, and reaction conditions:
-
One-Pot Procedures: Methods have been developed that combine the acylation and cyclization steps in a single pot, often using coupling agents or activating reagents like the Vilsmeier reagent.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the heterocyclization step.
-
Superbase Systems: The use of superbases, such as MOH/DMSO (where M = Li, Na, K), can facilitate the cyclodehydration of O-acylamidoximes under mild conditions, achieving excellent yields in short reaction times.
The Enduring Legacy of the 1,2,4-Oxadiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, this unassuming scaffold has demonstrated remarkable versatility, serving as a crucial pharmacophore in a multitude of biologically active compounds. Its unique physicochemical properties, particularly its role as a bioisostere for amide and ester groups, have propelled its integration into drug discovery programs targeting a wide array of diseases, from cancer and inflammation to neurological and infectious disorders. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,2,4-oxadiazole-containing compounds, offering detailed experimental protocols and a comprehensive overview of their therapeutic applications.
A Historical Perspective: From Obscurity to a Privileged Scaffold
The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[1][2] Initially, the structure was misidentified, and it was not until decades later that its true potential began to be realized. The biological activity of 1,2,4-oxadiazole derivatives started to garner attention in the early 1940s. A significant milestone was the introduction of Oxolamine in the 1960s, the first commercial drug containing a 1,2,4-oxadiazole ring, used as a cough suppressant.[1] This marked a turning point, sparking broader interest in the medicinal applications of this heterocyclic core. Over the last four decades, the 1,2,4-oxadiazole nucleus has been extensively explored, leading to the development of numerous compounds with diverse therapeutic applications.[1][2]
Synthetic Methodologies: Building the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic strategies. The classical and still widely employed methods involve the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Modern advancements have introduced more efficient one-pot and microwave-assisted protocols.
Classical Synthesis: From Amidoximes and Acyl Chlorides
The reaction of an amidoxime with an acyl chloride in the presence of a base like pyridine is a foundational method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
1,3-Dipolar Cycloaddition: A Convergent Approach
The [3+2] cycloaddition of a nitrile oxide with a nitrile is a highly efficient and versatile method for constructing the 1,2,4-oxadiazole ring. The nitrile oxide is typically generated in situ from an amidoxime precursor.
Experimental Protocol: Catalytic Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Organic Nitrile (1.0-1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.3 eq)
-
Anhydrous Zinc Chloride (0.3 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amidoxime and the organic nitrile in DMF (or acetonitrile), add p-toluenesulfonic acid monohydrate and anhydrous zinc chloride.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (typically complete within 5-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.[3]
Modern Synthetic Innovations: One-Pot and Microwave-Assisted Syntheses
To improve efficiency and simplify procedures, one-pot and microwave-assisted syntheses have been developed. These methods often offer advantages such as shorter reaction times, higher yields, and easier work-up.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Nitriles and Hydroxylamine
Materials:
-
Aryl Nitrile (2 mmol)
-
Hydroxylamine (50% aqueous solution, 3 mmol)
-
Acetic Acid (catalytic amount, 2-3 drops)
-
Crotonoyl Chloride (2 mmol)
-
Tetrahydrofuran (THF, 4-5 drops)
-
Dimethyl Sulfoxide (DMSO, 1 mL)
-
Ethanol (for washing)
Procedure:
-
A mixture of the aryl nitrile, hydroxylamine, and a catalytic amount of acetic acid is stirred at 100 °C for 2 hours.
-
After cooling to room temperature, crotonoyl chloride is added in the presence of THF, and stirring is continued for 1 hour at room temperature.
-
DMSO is added, and the reaction mixture is stirred at 120 °C for a further 1 hour.
-
After cooling, the crystalline product is washed with ethanol and dried.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles
Materials:
-
Substituted Carboxylic Acid Hydrazide (0.01 mol)
-
Substituted Carboxylic Acid (0.01 mol)
-
Phosphorous Oxychloride (5-6 drops)
Procedure:
-
A mixture of the hydrazide and carboxylic acid is taken in a 50 mL beaker.
-
Phosphorous oxychloride (5-6 drops) is added to the mixture.
-
The beaker is placed inside a microwave oven operating at 160 W for about 5 minutes.
-
The completion of the reaction is monitored by TLC.
-
The product is poured into crushed ice and neutralized with 5% sodium bicarbonate.
-
The solid obtained is filtered, dried, and recrystallized from a mixture of ethanol-DMF.[5]
Therapeutic Applications and Quantitative Data
The 1,2,4-oxadiazole scaffold is a cornerstone in the development of therapeutic agents with a wide range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity
1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, often exhibiting IC50 values in the micromolar to nanomolar range.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | MCF-7 (Breast) | 0.76 ± 0.044 | [6] |
| A549 (Lung) | 0.18 ± 0.019 | [6] | |
| DU145 (Prostate) | 1.13 ± 0.55 | [6] | |
| MDA MB-231 (Breast) | 0.93 ± 0.013 | [6] | |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [7] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [7] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7 (Breast) | 0.34 ± 0.025 | [8] |
| 1,2,4-Oxadiazole-imidazothiazole derivative | A375 (Melanoma) | 1.22 | [9][10] |
| MCF-7 (Breast) | 0.23 | [9][10] | |
| ACHN (Renal) | 0.11 | [9][10] |
Anti-inflammatory Activity
Several 1,2,4-oxadiazole derivatives have shown significant anti-inflammatory properties, with some compounds exhibiting potent inhibition of inflammatory mediators.
| Compound Series | Assay | % Inhibition or IC50 | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema (in vivo, 200 µg/mL) | 74.16 ± 4.41% | [11] |
| DPPH radical scavenging | IC50 = 25.35 µg/mL | [11] | |
| 1,3,4-Oxadiazole derivatives | Carrageenan-induced rat-paw-oedema | Good response | [12][13] |
| 1,2,4-Oxadiazole derivative | Inhibition of NO production | IC50 = 12.84 ± 0.21 µM | [2] |
| Inhibition of NF-κB activation | IC50 = 1.35 ± 0.39 µM | [2] |
Enzyme Inhibition
The 1,2,4-oxadiazole core has been successfully incorporated into inhibitors of various enzymes, including those relevant to neurodegenerative diseases.
| Compound Series | Target Enzyme | IC50 (µM) | Reference |
| N-acylhydrazone & Isoindoline derivatives | AChE | 0.00098 to 0.07920 | [7][14] |
| BuChE | 16.64 to 70.82 | [7][14] | |
| Oxadiazole derivatives | MAO-A | 47.25 to 129.7 | [7][14] |
| MAO-B | 117.43 to 140.02 | [7][14] | |
| 1,2,4-Oxadiazin-5(6H)-one derivatives | MAO-A | 3.75 to 14.2 | [1] |
| MAO-B | 0.371 to 6.22 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by 1,2,4-oxadiazole compounds and the workflows for their synthesis is crucial for understanding their mechanism of action and for optimizing their production.
Conclusion
From its discovery over a century ago to its current status as a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole core has demonstrated enduring relevance. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures its continued prominence in the quest for novel therapeutic agents. This technical guide has provided a comprehensive overview of the key aspects of 1,2,4-oxadiazole chemistry and pharmacology, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this versatile heterocycle holds immense promise for the future of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1][2] Compounds containing this moiety are recognized as bioisosteres for amides and esters, which can improve their pharmacokinetic properties.[1] The 3,5-disubstituted 1,2,4-oxadiazole framework, in particular, has been a subject of considerable interest due to its association with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
This document provides a detailed description of the reaction mechanism and a comprehensive experimental protocol for the synthesis of a specific derivative, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. The primary and most established synthetic strategy involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4][5] This method is reliable and adaptable for creating diverse libraries of 1,2,4-oxadiazole compounds.
Overall Reaction Scheme
The synthesis is a two-step process starting from 4-bromobenzamidoxime and propionyl chloride. The first step is the O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate then undergoes thermal cyclodehydration to yield the final this compound product.
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring proceeds through a well-established pathway involving two key transformations:
-
O-Acylation of the Amidoxime: The synthesis begins with the nucleophilic attack of the hydroxylamino group of 4-bromobenzamidoxime on the electrophilic carbonyl carbon of propionyl chloride. This reaction is typically performed in the presence of a base, such as pyridine, which acts as a solvent and neutralizes the hydrochloric acid byproduct generated during the reaction.[1][3] This step yields the crucial O-acylamidoxime intermediate.
-
Intramolecular Cyclodehydration: The O-acylamidoxime intermediate is then subjected to heat, which promotes an intramolecular cyclization and dehydration.[1][3] The amino group of the intermediate attacks the carbon of the imine group. A subsequent series of proton transfers and the elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.
The following diagram illustrates the detailed step-by-step reaction mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
This section provides a general laboratory procedure for the synthesis of this compound.
Materials and Equipment
-
Chemicals: 4-Bromobenzamidoxime, Propionyl chloride, Pyridine (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethanol (for recrystallization).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous pyridine (10-15 mL per gram of amidoxime). Cool the solution to 0 °C using an ice bath.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cyclization: Heat the reaction mixture to reflux (approximately 115 °C for pyridine) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess acid.[3]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
The following diagram provides a visual summary of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The reaction conditions for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be optimized. The following table summarizes typical parameters and expected outcomes based on established literature for analogous syntheses.
| Parameter | Condition | Typical Range/Value | Expected Outcome/Notes | Reference |
| Stoichiometry | Acyl Chloride (eq) | 1.1 - 1.2 | A slight excess ensures complete consumption of the amidoxime. | [1] |
| Solvent | Base/Solvent | Pyridine or Dioxane | Pyridine acts as both solvent and acid scavenger. | [1][3] |
| Temperature | Acylation | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. | [3] |
| Cyclodehydration | 80 - 120 °C (Reflux) | Thermal energy is required to overcome the activation barrier for cyclization. | [1] | |
| Reaction Time | Acylation | 2 - 4 hours | Generally sufficient for intermediate formation. | [1] |
| Cyclodehydration | 4 - 12 hours | Monitored by TLC for completion. | [1][3] | |
| Yield | Isolated Yield | 60% - 90% | Yields are generally good to excellent but depend on purification efficiency. | [6][7] |
Conclusion
The synthesis of this compound is efficiently achieved through the condensation of 4-bromobenzamidoxime with propionyl chloride. The process, involving an initial O-acylation followed by thermal cyclodehydration, is a robust and high-yielding method widely used for creating 3,5-disubstituted 1,2,4-oxadiazoles. The provided protocols offer a solid foundation for researchers to produce this and related compounds for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Assays Using 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide groups.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines.[2][4] This document provides detailed application notes and protocols for evaluating the anticancer potential of a representative compound, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole.
The proposed mechanisms of action for 1,2,4-oxadiazole derivatives often involve the modulation of critical signaling pathways implicated in tumorigenesis, such as the EGFR and PI3K/Akt/mTOR pathways.[5] They have also been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and as activators of caspases, which are key executioners of apoptosis.[2][6] The following protocols are designed to assess the cytotoxic and mechanistic properties of this compound in cancer cells.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptotic Effect of this compound on a Representative Cancer Cell Line (e.g., A549) after 48h Treatment
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀/2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., A549) after 48h Treatment with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀/2 | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ethanol (70%, ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest them.
-
Cell Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Protocol 4: Western Blotting for Protein Expression Analysis
This technique is used to detect the expression levels of specific proteins involved in relevant signaling pathways (e.g., apoptosis-related proteins like Bax, Bcl-2, Caspase-3, or pathway-specific proteins like p-Akt, p-EGFR).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of a test compound.
Caption: Potential signaling pathways modulated by 1,2,4-oxadiazole derivatives in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Compound of Interest: 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents. Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial properties.[1][2] This document provides detailed protocols for evaluating the in vitro antimicrobial efficacy of a specific novel compound, this compound.
The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a fundamental measure of its potency.[3][4][5] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][7][8] These values are crucial for the initial characterization and further development of new antimicrobial drugs.[9][10]
The methodologies described herein are based on widely accepted standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
Test Compound: this compound
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains: Candida albicans (e.g., ATCC 90028)
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile micropipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Experimental Workflows
Caption: Overall workflow for antimicrobial efficacy testing.
Detailed Experimental Protocols
Preparation of Stock Solutions and Media
-
Test Compound Stock Solution: Prepare a stock solution of this compound by dissolving it in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in the appropriate growth medium. The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent toxicity to the microorganisms.
-
Positive Control Stock Solutions: Prepare stock solutions of the positive control antibiotics (e.g., Ciprofloxacin, Fluconazole) in their recommended solvents.
-
Media Preparation: Prepare all media according to the manufacturer's instructions and sterilize by autoclaving.
Inoculum Preparation
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[3][4] This can be done visually or with a spectrophotometer.
-
For the broth microdilution assay, dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12]
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in growth medium) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing medium and inoculum but no test compound).
-
Well 12 will serve as the sterility control (containing only medium).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.[6]
Caption: Workflow for MBC determination.
Protocol:
-
From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate (MHA for bacteria, SDA for fungi).
-
Also, plate an aliquot from the growth control well to establish a baseline colony count.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| S. aureus | 25923 | Ciprofloxacin | ||
| E. faecalis | 29212 | Ciprofloxacin | ||
| E. coli | 25922 | Ciprofloxacin | ||
| P. aeruginosa | 27853 | Ciprofloxacin | ||
| C. albicans | 90028 | Fluconazole |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain (ATCC) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 25923 | |||
| E. faecalis | 29212 | |||
| E. coli | 25922 | |||
| P. aeruginosa | 27853 | |||
| C. albicans | 90028 |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Bactericidal/Fungicidal
-
> 4: Bacteriostatic/Fungistatic
Conclusion
These protocols provide a standardized framework for the initial in vitro evaluation of the antimicrobial efficacy of this compound. Accurate determination of MIC and MBC values is a critical first step in the drug discovery pipeline, offering essential insights into the compound's potential as a novel therapeutic agent. Further studies, such as time-kill kinetics and mechanism of action assays, may be warranted based on the results obtained from these foundational protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijrpc.com [ijrpc.com]
- 6. microchemlab.com [microchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: 1,2,4-Oxadiazole Derivatives in Enzyme Inhibition Studies
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application of 1,2,4-Oxadiazole Derivatives in Enzyme Inhibition Studies
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant and varied biological activities. This class of compounds has garnered considerable interest due to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and pharmacokinetic profiles. While specific data on the enzyme inhibitory activity of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is not extensively documented in publicly available literature, the broader family of 1,2,4-oxadiazole derivatives has been widely investigated as potent inhibitors of various key enzymes implicated in a range of diseases.
These derivatives have shown promise in targeting enzymes involved in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, as well as in other therapeutic areas like oncology and infectious diseases.[1][2] This document provides a comprehensive overview of the application of 1,2,4-oxadiazole derivatives in enzyme inhibition studies, including summarized quantitative data, detailed experimental protocols for representative enzyme assays, and visualizations of relevant pathways and workflows. The information presented herein is compiled from various studies on structurally related 1,2,4-oxadiazole compounds and is intended to serve as a practical guide for researchers in the field.
Data Presentation: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
The following tables summarize the inhibitory activities of various 1,2,4-oxadiazole derivatives against several key enzymes. This data highlights the potential of this chemical scaffold in the development of targeted enzyme inhibitors.
Table 1: Inhibition of Cholinesterases by 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Selectivity Index (BuChE/AChE) | Source |
| 2b | Acetylcholinesterase (AChE) | 0.0158 | Donepezil | 0.123 | - | [1] |
| 2c | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 2d | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 3a | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 4a | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 6 | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 9a | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 9b | Acetylcholinesterase (AChE) | - | Donepezil | 0.123 | - | [1] |
| 13b | Acetylcholinesterase (AChE) | 0.121 | Donepezil | 0.123 | - | [1] |
| General Derivatives | Butyrylcholinesterase (BuChE) | Lower activity compared to Rivastigmine | Rivastigmine | - | - | [1] |
Note: Specific IC50 values for all compounds were not provided in the source material, but they were reported to be in the range of 0.0158 to 0.121 µM.
Table 2: Inhibition of Monoamine Oxidase B (MAO-B) by 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2b | MAO-B | 74.68 | Biperiden | 265.85 | [1] |
| 2c | MAO-B | 225.48 | Biperiden | 265.85 | [1] |
| 2d | MAO-B | 289.24 | Biperiden | 265.85 | [1] |
Table 3: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by 1,2,4-Oxadiazole-5-carboxamides
| Compound Structure | Target Enzyme | IC50 (µM) | Source |
| N-[3-(4-(3,4-dimethylphenyl)piperazin-1-yl)propyl]-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide | GSK-3β | 0.35 | |
| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide | GSK-3β | 0.41 |
Experimental Protocols
The following are detailed methodologies for key enzyme inhibition assays relevant to the study of 1,2,4-oxadiazole derivatives.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman et al.
1. Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
2. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (1,2,4-oxadiazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and donepezil in DMSO.
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a common fluorometric method for assessing MAO-B inhibition.
1. Principle: The assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., kynuramine). The hydrogen peroxide is then detected using a fluorescent probe.
2. Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar fluorescent probe)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1,2,4-oxadiazole derivative) dissolved in DMSO
-
Biperiden (standard inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compound and biperiden in phosphate buffer.
-
In a 96-well black plate, add 50 µL of the test compound solution. For the control, add 50 µL of the buffer.
-
Add 20 µL of MAO-B enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Prepare a detection solution containing HRP and Amplex Red in phosphate buffer.
-
Add 30 µL of the detection solution to each well.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of 1,2,4-oxadiazole derivatives in enzyme inhibition studies.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of cholinergic signaling by an AChE inhibitor.
Caption: Mechanism of MAO-B inhibition in neuroprotection.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Compounds incorporating this heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols and application notes for the synthesis and evaluation of analogs of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole to facilitate Structure-Activity Relationship (SAR) studies. The parent compound serves as a template for systematic modifications to explore the chemical space and identify derivatives with enhanced biological activity.
Synthetic Strategy and Protocols
The primary synthetic route for the preparation of this compound and its analogs involves the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of a substituted benzamidoxime with an appropriate acylating agent. One-pot methodologies are also presented for improved efficiency.
Protocol 1: Two-Step Synthesis of this compound
This protocol is a classical and reliable method for the synthesis of the target compound.
Step 1: Synthesis of 4-Bromobenzamidoxime
-
Materials: 4-Bromobenzonitrile, Hydroxylamine hydrochloride, Sodium bicarbonate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromobenzamidoxime, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: 4-Bromobenzamidoxime, Propionyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-bromobenzamidoxime (1 equivalent) in pyridine at 0°C.
-
Add propionyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a separatory funnel containing DCM and a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.[1]
-
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazole Analogs
This method offers a more streamlined approach for generating a library of analogs.[1]
-
Materials: Substituted amidoxime (e.g., 4-bromobenzamidoxime), Carboxylic acid ester (e.g., ethyl propionate), Sodium hydroxide (powdered), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a suspension of powdered sodium hydroxide (2.0 equivalents) in DMSO, add the substituted amidoxime (1.0 equivalent) and the carboxylic acid ester (1.2 equivalents).[1]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
SAR Studies: Design of Analog Library
To effectively probe the SAR of the this compound scaffold, systematic modifications at the 3- and 5-positions of the oxadiazole ring are proposed.
Table 1: Proposed Analogs for SAR Studies
| Series | R1 (Position 3) | R2 (Position 5) | Rationale for Modification |
| A | 4-Bromophenyl (fixed) | -CH3, -CH2CH2CH3, -CH(CH3)2, Cyclopropyl | Investigate the effect of alkyl group size and branching at the 5-position on activity. |
| B | 4-Chlorophenyl, 4-Fluorophenyl, 4-Iodophenyl | -CH2CH3 (fixed) | Explore the influence of different halogens at the para-position of the phenyl ring. |
| C | 3-Bromophenyl, 2-Bromophenyl | -CH2CH3 (fixed) | Determine the positional importance of the bromo substituent on the phenyl ring. |
| D | 4-Methoxyphenyl, 4-Nitrophenyl, 4-Trifluoromethylphenyl | -CH2CH3 (fixed) | Assess the impact of electron-donating and electron-withdrawing groups on the phenyl ring. |
| E | Phenyl, 2-Thienyl, 3-Pyridyl | -CH2CH3 (fixed) | Evaluate the effect of replacing the bromophenyl group with other aromatic/heteroaromatic rings. |
Biological Evaluation Protocols
The synthesized analogs can be screened for various biological activities. Protocols for assessing anticancer and neuroprotective effects are provided below.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
-
Materials: Cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, test compounds, positive control (e.g., Doxorubicin), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the test compounds and a positive control, and incubate for an additional 48-72 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Protocol 4: In Vitro Neuroprotection Assay (PC12 Cells)
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced apoptosis.
-
Materials: PC12 cell line, cell culture medium, Nerve Growth Factor (NGF), Sodium Nitroprusside (SNP) or 6-hydroxydopamine (6-OHDA) as a neurotoxin, test compounds.
-
Procedure:
-
Differentiate PC12 cells by treating with NGF for several days.
-
Pre-treat the differentiated cells with various concentrations of the test compounds for a specified period.
-
Induce neuronal apoptosis by exposing the cells to a neurotoxin like SNP or 6-OHDA.
-
Assess cell viability using the MTT assay as described in Protocol 3 or by measuring markers of apoptosis.
-
Quantify the neuroprotective effect by comparing the viability of cells treated with the test compounds to that of untreated, toxin-exposed cells.
-
Data Presentation
Quantitative data from the biological assays should be summarized in a structured table to allow for easy comparison and analysis of the SAR.
Table 2: Example of Data Presentation for Anticancer Activity
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent | 4-Bromophenyl | -CH2CH3 | [Experimental Value] | [Experimental Value] |
| A1 | 4-Bromophenyl | -CH3 | [Experimental Value] | [Experimental Value] |
| B1 | 4-Chlorophenyl | -CH2CH3 | [Experimental Value] | [Experimental Value] |
| ... | ... | ... | ... | ... |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the target compound.
SAR Study Logic
Caption: Logical flow of a Structure-Activity Relationship study.
Hypothetical Signaling Pathway
Many 1,2,4-oxadiazole derivatives have been found to exert their anticancer effects through the induction of apoptosis. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical apoptotic signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compound libraries centered around the 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole motif is a key heterocyclic structure in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1] This document outlines detailed protocols for primary cytotoxicity profiling, and secondary screens targeting common drug discovery targets such as protein kinases and G-protein coupled receptors (GPCRs).
Application Note 1: Cytotoxicity Profiling of 1,2,4-Oxadiazole Libraries
A critical initial step in any drug discovery campaign is the assessment of a compound's inherent cytotoxicity. This allows for the early deselection of broadly toxic compounds and helps prioritize molecules with specific biological activities at non-toxic concentrations. The following protocols describe two standard colorimetric assays for assessing cytotoxicity in a high-throughput format: the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Lactate Dehydrogenase (LDH) assay.
Table 1: Representative Cytotoxicity Data for a 3-(4-Bromophenyl)-5-substituted-1,2,4-oxadiazole Library
| Compound ID | Scaffold | R Group | Cell Line | Assay Type | IC50 (µM) |
| BPO-001 | 3-(4-Bromophenyl)-1,2,4-oxadiazole | -CH2CH3 (ethyl) | HepG2 | MTT | > 50 |
| BPO-002 | 3-(4-Bromophenyl)-1,2,4-oxadiazole | -CH2CH3 (ethyl) | MCF-7 | MTT | 45.8 |
| BPO-003 | 3-(4-Bromophenyl)-1,2,4-oxadiazole | -Phenyl | HepG2 | LDH | 25.1 |
| BPO-004 | 3-(4-Bromophenyl)-1,2,4-oxadiazole | -Phenyl | MCF-7 | LDH | 19.7 |
| BPO-005 | 3-(4-Bromophenyl)-1,2,4-oxadiazole | -CH2-Ph | HepG2 | MTT | > 50 |
| BPO-006 | 3-(4-Bromophenyl)-1,2,4-oxadiazole | -CH2-Ph | MCF-7 | MTT | 38.2 |
Experimental Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cells (e.g., HepG2, MCF-7)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
384-well clear-bottom plates
-
Multichannel pipette and/or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density of 5,000 cells/well in 40 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of the 1,2,4-oxadiazole library compounds in DMSO. Further dilute the compounds in culture medium to the final desired concentrations (typically ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Application Note 2: Kinase Inhibitor Screening
Protein kinases are a major class of drug targets, and their dysregulation is implicated in many diseases, particularly cancer. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a universal method for measuring kinase activity.
Table 2: Representative Kinase Inhibition Data for a this compound Library
| Compound ID | Target Kinase | Substrate | ATP Concentration (µM) | % Inhibition at 10 µM | IC50 (µM) | Z'-Factor |
| BPO-001 | EGFR | Poly(Glu, Tyr) 4:1 | 10 | 85.2 | 1.5 | 0.82 |
| BPO-002 | VEGFR2 | KKLNRTLSFAEPG | 50 | 78.9 | 3.2 | 0.79 |
| BPO-003 | SRC | cdc2 (6-20) | 25 | 15.6 | > 50 | 0.85 |
| BPO-004 | AKT1 | Aktide-2T | 10 | 5.2 | > 50 | 0.81 |
| Staurosporine | Pan-Kinase | - | - | 99.8 | 0.01 | 0.92 |
Experimental Protocol 2: ADP-Glo™ Kinase Inhibition Assay
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.[2][3] The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.[4]
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume plates
-
Multichannel pipette and/or automated liquid handler
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[5][6]
-
Compound Plating: Dispense 50 nL of library compounds (at 10 mM in DMSO) into the assay plate wells. For controls, add DMSO (negative control) and a known kinase inhibitor like staurosporine (positive control).
-
Kinase Reaction: Add 2.5 µL of a solution containing the kinase and substrate to each well. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final volume is 5 µL. Incubate for 1 hour at room temperature.[3]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[2][3]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine IC50 values for active compounds. Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]
Application Note 3: GPCR Antagonist Screening
G-protein coupled receptors are a large family of transmembrane receptors that are involved in a wide array of physiological processes, making them a major target class for drug discovery. Calcium flux assays are commonly used to screen for GPCR modulators, as many GPCRs signal through the release of intracellular calcium.
Table 3: Representative GPCR Antagonist Data for a this compound Library
| Compound ID | Target GPCR | Agonist | Agonist Conc. (EC80) | % Inhibition at 10 µM | IC50 (µM) | Z'-Factor |
| BPO-001 | M1 Muscarinic | Acetylcholine | 100 nM | 75.4 | 2.1 | 0.78 |
| BPO-002 | A2a Adenosine | NECA | 50 nM | 12.3 | > 50 | 0.81 |
| BPO-003 | CB1 Cannabinoid | WIN 55,212-2 | 200 nM | 88.9 | 0.9 | 0.85 |
| BPO-004 | CXCR4 | SDF-1α | 10 nM | 5.8 | > 50 | 0.75 |
| Atropine | M1 Muscarinic | Acetylcholine | 100 nM | 98.2 | 0.05 | 0.91 |
Experimental Protocol 3: Fluo-4 Calcium Flux Assay
Principle: The Fluo-4 AM ester is a cell-permeant dye that is cleaved by intracellular esterases to yield Fluo-4, which is trapped inside the cell. The fluorescence of Fluo-4 increases significantly upon binding to calcium.[7] This assay measures the ability of compounds to inhibit the increase in intracellular calcium induced by a known agonist of the target GPCR.
Materials:
-
Cells stably expressing the target GPCR (e.g., CHO-K1 cells)
-
Complete culture medium
-
Fluo-4 AM
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Known agonist for the target GPCR
-
384-well black-wall, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR™, FlexStation)
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic® F-127. Remove the culture medium from the cells and add 25 µL of the dye-loading solution to each well. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[8][9]
-
Compound Addition: Add 5 µL of the library compounds at various concentrations to the cell plate. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the cell plate in a fluorescence plate reader. Measure the baseline fluorescence (Ex/Em = 490/525 nm). Inject 10 µL of the agonist (at a concentration that elicits ~80% of the maximal response, EC80) and continuously record the fluorescence signal for 1-2 minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. The inhibitory effect of the compounds is determined by comparing the response in the presence of the compound to the response with agonist alone. Calculate IC50 values for active compounds and the Z'-factor for the assay.
Mandatory Visualizations
Caption: High-throughput screening workflow for 1,2,4-oxadiazole libraries.
Caption: Gq-coupled GPCR signaling pathway and point of inhibition.
Caption: General protein kinase signaling and mechanism of inhibition.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Application Note: Quantification of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analytical method for the quantitative determination of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in research and quality control settings. The described method is a proposed approach based on established analytical techniques for structurally related oxadiazole derivatives and requires validation for specific applications.
Introduction
This compound is a heterocyclic compound belonging to the oxadiazole class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) or UV detector for the quantification of this compound. The methodology is adapted from a validated method for a similar 1,3,4-oxadiazole derivative.[3][4]
Physicochemical Properties (of a related compound)
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Solid (expected) | N/A |
| Solubility | Expected to be soluble in organic solvents like acetonitrile and methanol. | N/A |
Principle of the Method
The analytical method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. Quantification is performed by measuring the peak area of the analyte from the chromatogram at a specific wavelength and comparing it to a standard calibration curve.
Experimental Protocol
A detailed experimental protocol for the quantification of this compound is provided below. This protocol is based on a method developed for a related oxadiazole derivative and should be validated for the specific compound of interest.[3][4][6]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Column: A C18 column (e.g., Promosil, 5 µm, 4.6 x 250 mm) or equivalent.[3][4]
-
Data Acquisition and Processing Software: Empower, Chromeleon, or similar.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | To be determined by UV scan (starting at 235 nm)[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.1% solution of orthophosphoric acid in water by adding 1 mL of orthophosphoric acid to 1 L of HPLC grade water.
-
The mobile phase composition will be a gradient of this aqueous solution and acetonitrile. Degas the mobile phase components before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile or methanol.
-
-
Working Standard Solutions (10-100 µg/mL):
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the analytical method based on validation data for a similar compound.[3][4] These parameters must be experimentally verified for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Specificity | No interference from blank and placebo |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition |
Data Presentation
The quantitative data obtained from the analysis should be presented in a clear and organized manner. Below is an example of a data summary table for a calibration curve and sample analysis.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | Value |
| 20 | Value |
| 40 | Value |
| 60 | Value |
| 80 | Value |
| 100 | Value |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Sample Analysis Data
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | % Assay |
| Sample 1 | Value | Value | Value |
| Sample 2 | Value | Value | Value |
| Sample 3 | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound by RP-HPLC.
Logical Relationship of Method Validation Parameters
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. echemi.com [echemi.com]
- 6. jhas-nu.in [jhas-nu.in]
Application Notes and Protocols: 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole as a chemical probe. While direct experimental data for this specific compound is limited, its structural similarity to other biologically active oxadiazole derivatives suggests its potential as a valuable tool in biomedical research, particularly in oncology. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. A structurally related compound, N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, has demonstrated activity against various cancer cell lines, suggesting that the core structure of a bromophenyl- and ethyl-substituted oxadiazole may have antiproliferative properties[2]. These application notes are therefore based on the plausible use of this compound as a chemical probe for investigating cancer cell signaling pathways.
Physicochemical Properties and Synthesis
Structure:
IUPAC Name: this compound
Molecular Formula: C₁₀H₉BrN₂O
Molecular Weight: 253.10 g/mol
General Synthesis: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature[1]. A common route involves the acylation of an amidoxime followed by cyclization. For the title compound, this would typically involve the reaction of 4-bromobenzamidoxime with propionyl chloride or a similar acylating agent, followed by a dehydrative cyclization step. Microwave-assisted synthesis has also been reported to be an efficient method for generating 1,2,4-oxadiazoles[1].
Proposed Biological Activity and Mechanism of Action
Based on the observed anticancer activity of structurally related oxadiazole compounds, we propose that this compound may function as an inhibitor of a key signaling pathway involved in cancer cell proliferation and survival. A plausible, albeit hypothetical, target could be a protein kinase or a component of a cell cycle checkpoint. For the purpose of these application notes, we will hypothesize that the compound inhibits the activity of a putative "Kinase X," leading to cell cycle arrest and apoptosis.
Proposed Signaling Pathway
Quantitative Data Summary
The following table presents hypothetical, yet plausible, quantitative data for this compound based on activities observed for analogous compounds. This data should be experimentally determined for validation.
| Parameter | Value (Hypothetical) | Description |
| IC₅₀ (MCF-7 cells) | 5.2 µM | Concentration of the compound that inhibits 50% of cell growth in the MCF-7 breast cancer cell line. |
| IC₅₀ (A549 cells) | 8.9 µM | Concentration of the compound that inhibits 50% of cell growth in the A549 lung cancer cell line. |
| Kinase X Inhibition (Ki) | 0.8 µM | Inhibitory constant for the binding of the compound to the putative Kinase X. |
| Cell Permeability (Papp) | 15 x 10⁻⁶ cm/s | Apparent permeability coefficient, indicating good cell membrane penetration. |
| Metabolic Stability (t½) | 120 min | Half-life in human liver microsomes, suggesting moderate metabolic stability. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure based on known methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles[1].
Materials:
-
4-Bromobenzamidoxime
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add saturated NaHCO₃ solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
-
Dissolve the crude intermediate in a suitable solvent (e.g., xylene) and heat to reflux for 8-12 hours to induce cyclization.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the chemical probe on cancer cell lines.
Materials:
-
MCF-7 or A549 cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemical probe in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the probe. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Western Blot for Downstream Target Modulation
This protocol assesses the effect of the probe on the phosphorylation status of a downstream effector of the putative "Kinase X".
Materials:
-
Cancer cells treated with the chemical probe
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Downstream Effector, anti-total-Downstream Effector, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the chemical probe at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Downstream Effector) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
Safety and Handling
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
For laboratory research use only. Not for human or veterinary use.
Ordering Information
| Product Name | Catalog Number | Quantity |
| This compound | BPO-124-001 | 10 mg |
| This compound | BPO-124-002 | 50 mg |
Disclaimer: The biological activities and protocols described in this document are based on the known properties of structurally related compounds and are provided for research guidance. The specific activities of this compound must be confirmed experimentally.
References
Application Notes and Protocols for the In Vivo Formulation of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of the novel small molecule, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, for in vivo preclinical studies. Due to its predicted lipophilic nature and likely poor aqueous solubility, this guide outlines several strategic approaches to enhance bioavailability for both oral and intravenous administration routes. The protocols provided are intended as a starting point for formulation development and should be optimized based on experimental determination of the compound's specific physicochemical properties.
Introduction
This compound is a heterocyclic compound of interest for pharmacological investigation. Oxadiazole derivatives have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Several studies have indicated that oxadiazole scaffolds can act as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in various diseases.[4][5][6]
A significant challenge in the preclinical evaluation of many oxadiazole derivatives is their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of their true efficacy and toxicity.[7][8] This document outlines systematic approaches to formulate this compound for in vivo studies in rodent models, focusing on solubilization techniques to ensure consistent and adequate systemic exposure.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Formula | C₁₀H₉BrN₂O | Provides the basis for calculating molar concentrations. |
| Molecular Weight | ~269.1 g/mol | Essential for dose calculations. |
| Aqueous Solubility | Poor | The primary challenge for formulation. Direct administration in simple aqueous vehicles is not feasible. |
| logP (Lipophilicity) | High | Suggests good membrane permeability but poor aqueous solubility (likely a BCS Class II or IV compound). Favors lipid-based or co-solvent formulations. |
| pKa | Weakly basic (predicted) | pH adjustment may have a limited effect on solubility, but should be investigated. |
| Melting Point | Solid at room temperature | Important for handling and for techniques like the preparation of amorphous solid dispersions. |
Note: It is strongly recommended that these properties be experimentally determined for this compound to guide the selection of the most appropriate formulation strategy.
Formulation Strategies
Given the predicted poor aqueous solubility, several formulation strategies can be employed. The choice of the final formulation will depend on the required dose, the route of administration, and the toxicity/tolerance of the vehicle in the chosen animal model.
A tiered approach to formulation development is recommended:
Caption: Tiered approach to formulation development.
Co-solvent Systems
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds. This is often a rapid and effective approach for early-stage in vivo studies.
Commonly Used Co-solvents:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol® HS 15 (Kolliphor® HS 15)
Considerations:
-
Toxicity: The concentration of organic solvents must be kept to a minimum to avoid vehicle-induced toxicity. High concentrations of DMSO, for example, can be toxic.
-
Precipitation upon Dosing: The formulation may precipitate upon injection into the aqueous environment of the bloodstream or dilution in the gastrointestinal tract. The use of surfactants or polymers can help mitigate this.
-
Route of Administration: For intravenous (IV) administration, the formulation must be a clear solution and sterile-filterable. For oral (PO) administration, a solution or a fine suspension is acceptable.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Considerations:
-
Binding Affinity: The affinity of the drug for the cyclodextrin cavity will determine the extent of solubility enhancement.
-
Toxicity: While generally considered safe, high concentrations of cyclodextrins can be associated with renal toxicity, particularly with parenteral administration.
-
Route of Administration: Suitable for both oral and intravenous routes.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways. These systems are categorized by the Lipid Formulation Classification System (LFCS).
Commonly Used Excipients:
-
Oils (Triglycerides): Sesame oil, corn oil, medium-chain triglycerides (MCTs).
-
Surfactants: Cremophor® EL, Tween® 80, Labrasol®.
-
Co-solvents: Transcutol® HP, PEG 400.
Considerations:
-
Route of Administration: Primarily for oral administration.
-
Complexity: Can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
In Vitro-In Vivo Correlation: In vitro lipolysis models can be useful for predicting in vivo performance.
Nanosuspensions
Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.
Considerations:
-
Physical Stability: Nanosuspensions can be prone to particle growth (Ostwald ripening). Stabilizers are required.
-
Route of Administration: Can be suitable for both oral and intravenous administration. For IV, particle size must be carefully controlled to prevent embolism.
-
Manufacturing: Requires specialized equipment such as high-pressure homogenizers or bead mills.
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Selection of vehicles (see table below)
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a labeled vial.
-
Cap the vials tightly and vortex for 1-2 minutes.
-
Place the vials on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
Table of Potential Screening Vehicles:
| Vehicle Type | Examples |
| Aqueous | Purified Water, PBS pH 7.4 |
| Co-solvents | PEG 400, Propylene Glycol, DMSO, Ethanol, NMP |
| Surfactants | 10% Tween® 80 in water, 10% Solutol® HS 15 in water |
| Cyclodextrins | 20% (w/v) HP-β-CD in water, 20% (w/v) SBE-β-CD in water |
| Oils | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT) |
Protocol 2: Preparation of a Co-solvent Formulation for IV Administration
Objective: To prepare a clear, sterile-filterable solution for intravenous injection.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Based on solubility screening, determine a suitable co-solvent ratio. A common starting point is a ternary system (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).
-
Weigh the required amount of the compound.
-
Add the DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add the PEG 400 and mix until a clear solution is obtained.
-
Slowly add the saline or D5W while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Sterilize the formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation for PO/IV Administration
Objective: To prepare a solution using cyclodextrins to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection or purified water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the cyclodextrin vehicle by dissolving the required amount (e.g., 20% w/v) of HP-β-CD or SBE-β-CD in water with stirring.
-
Slowly add the weighed compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating may be applied if the compound is stable.
-
Visually inspect to ensure a clear solution is formed.
-
For IV administration, filter the solution through a 0.22 µm sterile syringe filter.
Protocol 4: Preparation of a Suspension for Oral Gavage (PO)
Objective: To prepare a uniform and stable suspension for oral administration.
Materials:
-
This compound
-
Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in water)
-
Wetting agent (e.g., Tween® 80, a few drops per 10 mL)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of the compound.
-
If the particle size is large, gently grind the compound in a mortar and pestle to a fine powder.
-
Add a small amount of the suspending vehicle containing the wetting agent to the powder to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a suitable container and continue to stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during dose administration to ensure uniform dosing.
In Vivo Administration Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.
-
Dose Aspiration: Aspirate the required volume of the formulation into a syringe attached to a ball-tipped gavage needle.
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in place, slowly administer the dose.
-
Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Intravenous Injection (Tail Vein) in Mice
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Injection: Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins.
-
Administration: Slowly inject the formulation. The vein should blanch if the injection is successful.
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Hypothetical Signaling Pathway
Based on literature for related oxadiazole compounds, this compound may exert its effects by inhibiting key oncogenic signaling pathways. The following diagram illustrates a hypothetical mechanism involving the inhibition of the EGFR and NF-κB pathways.
Caption: Hypothetical signaling pathways inhibited by the compound.
This diagram illustrates that this compound may inhibit the EGFR pathway, thereby blocking downstream signaling through Ras/Raf/MEK/ERK, which is crucial for cell proliferation and survival.[4][9] Additionally, it may inhibit the NF-κB pathway by preventing the IKK-mediated phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory and survival genes.[5][6]
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This document provides a range of strategies and detailed protocols to guide researchers in this process. A systematic approach, beginning with thorough solubility screening, will enable the selection of an optimal vehicle for the intended route of administration, ensuring reliable and reproducible data in preclinical studies.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spast.org [spast.org]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, is the reaction between an amidoxime and a carboxylic acid derivative.[1][2] Specifically, this involves the condensation of 4-bromobenzamidoxime with propionyl chloride, propionic anhydride, or propionic acid. One-pot syntheses starting from nitriles are also utilized to streamline the process.[3]
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield. These include the choice of coupling agents when using a carboxylic acid, the base, solvent, reaction temperature, and reaction time. The cyclization of the O-acyl amidoxime intermediate is often the most challenging and yield-determining step.[2]
Q3: Which modern techniques can enhance the synthesis of 1,2,4-oxadiazoles?
A3: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for 1,2,4-oxadiazole formation.[4][5][6] Additionally, one-pot procedures, particularly those employing superbase systems like NaOH/DMSO, offer a simplified and often higher-yielding alternative to traditional multi-step processes.[2][7]
Q4: What are the typical side products I should be aware of?
A4: A common side product is the uncyclized O-acyl amidoxime intermediate. Under certain conditions, this intermediate can hydrolyze back to the starting amidoxime. Another potential issue is the Boulton-Katritzky rearrangement, a thermal or acid-catalyzed isomerization of the 1,2,4-oxadiazole ring to another heterocycle, although this is more common with specific substitution patterns.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete acylation of 4-bromobenzamidoxime. | Ensure anhydrous conditions. If using propionyl chloride, consider adding a non-nucleophilic base like pyridine or triethylamine to scavenge HCl. For propionic acid, use an efficient coupling agent such as EDC with HOBt or HATU. |
| Inefficient cyclization of the O-acyl amidoxime intermediate. | Increase the reaction temperature; refluxing in a high-boiling solvent like toluene or xylene may be necessary. Alternatively, switch to a more potent cyclization method, such as using a superbase system (e.g., NaOH in DMSO at room temperature) or employing microwave irradiation. | |
| Decomposition of starting materials or product. | Avoid overly harsh acidic or basic conditions and prolonged high temperatures. Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating after completion. | |
| Formation of Multiple Products | Presence of uncyclized O-acyl amidoxime intermediate. | As mentioned above, optimize the cyclization conditions (temperature, base, or microwave irradiation). |
| Boulton-Katritzky rearrangement. | This is less likely with an ethyl group at the 5-position but can be triggered by heat or acid. If suspected, perform the reaction and work-up under neutral conditions and at the lowest effective temperature. | |
| Hydrolysis of starting materials or intermediates. | Ensure all reagents and solvents are anhydrous, especially when using reactive acylating agents like propionyl chloride. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts. | Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization can also be an effective purification method for crystalline products. |
| Product instability on silica gel. | If the product appears to degrade on silica gel, consider using a different purification method like preparative HPLC or recrystallization. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent degradation of acid-sensitive compounds. |
Quantitative Data on Synthesis of Structurally Similar 1,2,4-Oxadiazoles
The following table summarizes yields for the synthesis of various 3-aryl-5-alkyl-1,2,4-oxadiazoles using different methods, providing a comparative overview.
| 3-Aryl Substituent | 5-Alkyl/Aryl Substituent | Acylating Agent/Carboxylic Precursor | Method | Yield (%) | Reference |
| 4-Methylphenyl | Methyl | Methyl acetate | NaOH/DMSO, Room Temp. | 11-90 | [2] |
| 4-Methylphenyl | Phenyl | Ethyl benzoate | NaOH/DMSO, Room Temp. | 11-90 | [2] |
| Phenyl | Phenylvinyl | Cinnamoyl chloride | K2CO3, CH2Cl2 then Silica-gel, Microwave | 68 | [8] |
| Various Aryls | Various Alkyls/Aryls | Carboxylic Acids | Vilsmeier Reagent, Et3N, CH2Cl2 | 61-93 | [7] |
| Various Aryls | Various Alkyls/Aryls | Acyl Chlorides | Pyridine, Reflux | Moderate | [1] |
| 4-Bromophenyl | Phenyl | Benzoic Acid | T3P, TEA | 87-97 | [2] |
Experimental Protocols
Protocol 1: Conventional Two-Step Synthesis via Acyl Chloride
This protocol is a standard method involving the formation and subsequent cyclization of the O-acyl amidoxime.
Step 1: Acylation of 4-bromobenzamidoxime
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzamidoxime (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude O-acyl amidoxime from the previous step in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Protocol 2: One-Pot Synthesis using a Superbase System
This protocol is a more modern and often higher-yielding approach that avoids the isolation of the intermediate.[2][7]
-
To a solution of 4-bromobenzamidoxime (1.0 eq) in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2.0 eq).
-
To this stirred suspension, add ethyl propionate (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.[4][8]
-
In a microwave-safe vessel, combine the crude O-acyl amidoxime (prepared as in Step 1 of Protocol 1) (1.0 eq) and a high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization as described in the previous protocols.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. scielo.br [scielo.br]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Microwave-assisted efficient synthesis of glucose-based 3-acetyl-5-alkyl-2,3-dihydro-1,3,4-oxadiazole derivatives catalyzed by sodium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation is a common issue for hydrophobic molecules like this compound when introduced into aqueous solutions. The primary cause is the compound's low intrinsic aqueous solubility. This is often exacerbated when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, causing the compound to crash out of solution.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final assay?
A2: To maintain biological relevance and avoid artifacts, the final concentration of most organic solvents should be kept as low as possible, typically below 1% (v/v). Many cell-based assays are sensitive to organic solvents, with concentrations above 0.5% often leading to cytotoxicity or other off-target effects. Always perform a solvent tolerance test for your specific assay system.
Q3: Can I use sonication or vortexing to redissolve the precipitate in my assay plate?
A3: While vortexing can help in initial solubilization and sonication can break up aggregates, these methods may not be sufficient to resolve fundamental solubility issues in an aqueous buffer. Sonication can also generate heat, which may degrade the compound or affect biological components of the assay. These methods are best used during the preparation of the stock solution, not after the compound has precipitated in the final assay medium.
Q4: Are there alternative formulation strategies to improve the solubility of this compound?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, or encapsulating agents like cyclodextrins. The choice of method will depend on the specific requirements and constraints of your experimental system.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
This is the most frequent problem encountered with hydrophobic compounds. Follow this decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation: Solubility Screening
A preliminary solubility screen for this compound was performed to identify suitable solvents for stock solution preparation. The results are summarized below.
| Solvent System | Concentration (mM) | Observations |
| 100% DMSO | >100 | Clear solution |
| 100% Ethanol | 50 | Clear solution |
| 1:1 Ethanol:Water | <1 | Precipitation observed |
| 5% Tween-20 in PBS | 5 | Forms a fine suspension |
| 10% (w/v) HP-β-CD in PBS | 10 | Clear solution |
This data is representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh out 10 mg of this compound (MW: 267.1 g/mol ) into a sterile glass vial.
-
Add 374.4 µL of high-purity, anhydrous DMSO to achieve a 100 mM stock solution.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for Cellular Assays
This protocol describes the preparation of working solutions for a cellular assay, ensuring the final DMSO concentration does not exceed 0.5%.
Caption: Serial dilution workflow for cellular assays.
-
Prepare Intermediate Dilution Plate: Create a series of intermediate dilutions from your 100 mM stock solution in 100% DMSO. For example, perform a serial 1:2 dilution in a 96-well plate using DMSO as the diluent.
-
Prepare Final Working Solutions: Perform a "pre-dilution" step by diluting the intermediate DMSO solutions into your assay buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. For example, add 2 µL of each DMSO concentration to 18 µL of assay buffer. This creates a working solution with a higher concentration of the compound in 10% DMSO.
-
Final Dilution in Assay Plate: Add a small volume of the working solution to the final assay wells containing cells and medium. For instance, add 10 µL of the 10% DMSO working solution to 190 µL of medium in the well. This results in a final DMSO concentration of 0.5%.
By following these guidelines and protocols, researchers can mitigate the solubility challenges associated with this compound and obtain more reliable and reproducible experimental data.
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this and related 1,2,4-oxadiazole compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete formation of the O-acyl amidoxime intermediate: The reaction between 4-bromobenzamidoxime and propionyl chloride may be inefficient. | - Ensure all reactants and solvents are anhydrous. Moisture can hydrolyze the acyl chloride. - Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. - Perform the acylation at a low temperature (e.g., 0 °C) to prevent side reactions. |
| Inefficient cyclodehydration: The O-acyl amidoxime intermediate fails to cyclize to the 1,2,4-oxadiazole.[1] | - Thermal cyclization often requires high temperatures; consider refluxing in a high-boiling solvent like toluene or xylene. - For base-mediated cyclization, a strong, non-nucleophilic base such as tetrabutylammonium fluoride (TBAF) in dry THF can be effective.[1] - Microwave irradiation can sometimes promote efficient cyclization.[1] | |
| Presence of a Major Side Product with a Mass Corresponding to 4-bromobenzamidoxime | Cleavage of the O-acyl amidoxime intermediate: The intermediate is unstable under the reaction or workup conditions and hydrolyzes back to the starting amidoxime.[2] | - Minimize reaction time and temperature for the cyclodehydration step. - Ensure anhydrous conditions, especially if using a base. - Avoid strongly acidic or basic aqueous workups. |
| Identification of an Isomeric Impurity | Boulton-Katritzky Rearrangement: This thermal or acid-catalyzed rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of a different heterocyclic isomer.[1] | - Use neutral, anhydrous conditions for workup and purification. - Avoid prolonged heating at high temperatures. - Store the final compound in a dry environment. |
| Formation of 4-bromobenzonitrile | Dehydration of 4-bromobenzamidoxime: The starting amidoxime can dehydrate, especially under harsh heating or acidic conditions. | - Use milder reaction conditions for the acylation and cyclization steps. - Control the temperature carefully during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves a two-step process: first, the acylation of 4-bromobenzamidoxime with propionyl chloride or propionic anhydride to form an O-acyl amidoxime intermediate. This is followed by a cyclodehydration step, which can be achieved through heating or by using a base, to form the 1,2,4-oxadiazole ring.[2]
Q2: My NMR spectrum shows unreacted 4-bromobenzamidoxime. How can I improve the conversion?
A2: Incomplete conversion is often due to inefficient acylation. Ensure that your propionyl chloride is of high purity and has not been hydrolyzed. Using a slight excess (1.1-1.2 equivalents) of the acylating agent can also drive the reaction to completion. Additionally, verify that the base used to scavenge HCl is dry and added in an appropriate amount.
Q3: I observe a byproduct with the same mass as my desired product. What could it be and how can I avoid it?
A3: A common issue is the formation of isomeric impurities. The Boulton-Katritzky rearrangement, which can be triggered by heat or acid, may lead to the formation of a different heterocyclic system.[1] To minimize this, it is advisable to use neutral and anhydrous conditions during workup and purification and to avoid excessive heating.
Q4: Can I use a one-pot procedure for this synthesis?
A4: Yes, one-pot procedures are available for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. These typically involve the reaction of an amidoxime with a carboxylic acid in the presence of a coupling agent, or with an ester in a superbasic medium like NaOH/DMSO, which facilitates both acylation and cyclization in the same reaction vessel.[2]
Q5: What purification techniques are most effective for isolating the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a standard and effective method.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 4-bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated 4-bromobenzamidoxime by filtration, wash with water, and dry under vacuum. This product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 4-bromobenzamidoxime (1.0 eq.) in a suitable anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the O-acyl amidoxime intermediate.
-
For thermal cyclodehydration, heat the reaction mixture to reflux (80-100 °C) for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical yields and potential side product distributions under different cyclodehydration conditions. Note that these are generalized values based on literature for similar 3,5-disubstituted-1,2,4-oxadiazoles and may vary for the specific synthesis of this compound.
| Cyclodehydration Method | Typical Yield of this compound | Potential Side Products and Estimated Yields |
| Thermal (Reflux in Toluene) | 60-80% | - Cleaved O-acyl amidoxime (5-15%) - Boulton-Katritzky rearrangement product (trace amounts) |
| Base-mediated (TBAF in THF) | 70-90% | - Cleaved O-acyl amidoxime (5-10%) |
| Microwave Irradiation | 75-95% | - Cleaved O-acyl amidoxime (trace amounts) |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 1,2,4-oxadiazoles.
References
Technical Support Center: Optimization of 1,2,4-Oxadiazole Formation
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the formation of this important heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions |
| Low or No Yield of Desired 1,2,4-Oxadiazole | Incomplete Acylation of Amidoxime: The initial acylation of the amidoxime starting material may be inefficient. | Ensure proper activation of the carboxylic acid. Utilize a reliable coupling agent such as HATU with a non-nucleophilic base like DIPEA.[1] Other options include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] |
| Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole can be challenging.[1] | For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in dry THF are effective.[1][3] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1] | |
| Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can lead to side reactions.[1] | Protect sensitive functional groups before proceeding with the synthesis. | |
| Cleavage of the O-Acyl Amidoxime Intermediate: This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1] | Minimize reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions.[1][4] | |
| Formation of Side Products or Isomers | Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal rearrangement to form other heterocyclic systems.[1][2] This can be triggered by heat, acid, or moisture.[1] | Use neutral, anhydrous conditions for workup and purification. Store the final compound in a dry environment.[1] |
| Formation of Oxadiazole Isomers or Other Heterocycles: The reaction conditions may favor alternative cyclization pathways. | Carefully control the reaction temperature and choice of reagents. The amidoxime route and the 1,3-dipolar cycloaddition of nitrile oxides can lead to different isomers.[2] | |
| Reaction Fails to Go to Completion | Poor Solubility of Starting Materials: The reactants may not be sufficiently soluble in the chosen solvent. | Consider alternative solvents or solvent mixtures. For 1,3-dipolar cycloaddition reactions, poor solubility of starting materials can be a challenge. |
| Catalyst Deactivation: The catalyst used in the reaction may be inhibited by moisture or other contaminants.[4] | When using moisture-sensitive catalysts like TBAF, ensure the use of anhydrous solvents and reagents.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?
A1: The two most widely applied methods are the reaction of an amidoxime with an acylating agent (such as a carboxylic acid, acyl chloride, or ester) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2][5][6] The amidoxime route is often preferred due to its versatility and milder reaction conditions.
Q2: My reaction is very slow. Can I use microwave irradiation to speed it up?
A2: Yes, microwave irradiation can significantly reduce reaction times and often improves yields for 1,2,4-oxadiazole synthesis. It has been successfully applied to the cyclodehydration step, sometimes in conjunction with a solid support like silica gel.[1][7] One-pot reactions under microwave irradiation have also been reported to be effective.[8]
Q3: I am observing an unexpected isomer in my final product. What could be the cause?
A3: You might be observing a product from a Boulton-Katritzky rearrangement, especially if your 1,2,4-oxadiazole is 3,5-disubstituted and has a saturated side chain.[1][2] This rearrangement can be facilitated by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous workup and purification conditions and store your compound in a dry environment.
Q4: Are there any one-pot procedures available for 1,2,4-oxadiazole synthesis?
A4: Yes, one-pot syntheses have been developed. For example, a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good yields.[8] Another approach involves the reaction of amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature.[5]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol is adapted from a one-pot synthesis at room temperature.[5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Powdered Sodium Hydroxide (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Silica-Supported Synthesis of 1,2,4-Oxadiazoles
This protocol utilizes microwave irradiation for the cyclodehydration step.[1][7]
Materials:
-
Amidoxime (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel (60-120 mesh)
-
Microwave reactor
Procedure:
-
Dissolve the amidoxime in anhydrous DCM.
-
Add a solution of the desired acyl chloride in anhydrous DCM dropwise while stirring at room temperature.
-
Monitor the acylation reaction by TLC until the starting materials are consumed.
-
Once acylation is complete, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the silica-supported O-acyl amidoxime.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to effect cyclodehydration.
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify the product by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield | Reference |
| Superbase Medium | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | 4-24 h | 11-90% | |
| Microwave-Assisted | Amidoximes, Acyl Chlorides | Silica Gel Support, Microwave Irradiation | 10-30 min | Good | [1][7] |
| Classical Method | Amidoximes, Acyl Chlorides | Heating | 6-12 h | Often Low | [5] |
| One-pot Microwave | Nitriles, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | Short | Good to Excellent | [8] |
Visualizations
Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Caption: A logical troubleshooting guide for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, with a focus on scaling up the process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower than expected yields of the final product. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are a common issue and can stem from several factors, particularly during the crucial cyclodehydration step.[1] Here are the primary aspects to investigate:
-
Incomplete Acylation: The initial reaction between 4-bromobenzamidoxime and propanoic anhydride (or another acylating agent) may not be going to completion. Ensure the 4-bromobenzamidoxime is of high purity and completely dry. The presence of moisture can hydrolyze the anhydride.
-
Inefficient Cyclodehydration: The thermal cyclodehydration of the O-acyl amidoxime intermediate often requires stringent conditions.[1] If heating in a solvent like toluene or xylene, ensure the temperature is high enough and the reaction time is sufficient. For base-mediated cyclization, the choice and handling of the base are critical. Strong, non-nucleophilic bases are preferred.[1]
-
Side Reactions: The intermediate O-acyl amidoxime can undergo cleavage, especially in the presence of water or during prolonged heating.[1] Minimize reaction times and ensure anhydrous conditions to mitigate this.
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography conditions to minimize these losses.
-
Issue 2: Formation of Significant Impurities
-
Question: Our analytical data (TLC, LC-MS) shows the presence of persistent impurities. What are these likely to be and how can we avoid them?
-
Answer: Impurity formation is a key challenge when scaling up. Common impurities in 1,2,4-oxadiazole synthesis include:
-
Unreacted Starting Materials: Residual 4-bromobenzamidoxime or propanoic acid/anhydride can contaminate the product. Ensure the reaction goes to completion by monitoring with TLC and consider using a slight excess of the acylating agent.
-
O-Acyl Amidoxime Intermediate: Incomplete cyclodehydration will leave the intermediate in your crude product. More forcing cyclization conditions (higher temperature, stronger base, or longer reaction time) may be necessary.
-
Boulton-Katritzky Rearrangement Products: 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid/moisture-catalyzed rearrangement to other heterocyclic isomers.[1] To minimize this, use neutral and anhydrous conditions during workup and purification.
-
Hydrolysis Products: The oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Maintain a neutral pH during workup where possible.
-
Issue 3: Difficulties with Product Purification on a Larger Scale
-
Question: We are finding it challenging to purify this compound effectively at a larger scale. What are the recommended methods?
-
Answer: Scaling up purification requires a shift from standard laboratory techniques.
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screen is recommended to find an optimal solvent or solvent system. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. If necessary, consider using a wider, shorter column with optimized solvent systems to improve throughput. Flash chromatography systems can also be beneficial.
-
Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a simple and effective preliminary purification step.
-
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is the most common and scalable method for synthesizing this compound?
-
A1: The most widely used and scalable method is the reaction of a 4-bromobenzamidoxime with an acylating agent like propanoic anhydride or propionyl chloride, followed by a cyclodehydration step. One-pot procedures where the acylation and cyclization occur in the same vessel are often preferred for their efficiency.
-
-
Q2: What are the key safety precautions to consider when scaling up this synthesis?
-
A2: When working with larger quantities of reagents, it is crucial to consider the exothermic nature of the acylation reaction. Ensure the reaction vessel has adequate cooling capacity. Acylating agents like propanoic anhydride and propionyl chloride are corrosive and lachrymatory; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). When using strong bases or acids for cyclization, be aware of potential corrosion of the reactor vessel, especially with fluorides.[2]
-
-
Q3: Can microwave irradiation be used to improve the synthesis?
-
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times for the cyclodehydration step.[1] However, scaling up microwave reactions requires specialized equipment and careful optimization to ensure even heating and to manage pressure buildup.
-
Troubleshooting & Analysis
-
Q4: My NMR spectrum shows unexpected signals. What could they be?
-
A4: Besides the common impurities mentioned in the troubleshooting guide, unexpected signals could arise from solvent impurities or rearrangement products. A detailed 2D NMR analysis might be necessary to elucidate the structure of the unknown impurity.
-
-
Q5: The product "oils out" during recrystallization instead of crystallizing. What should I do?
-
A5: "Oiling out" can occur if the solution is too saturated or cools too quickly. Try using a more dilute solution, cooling it more slowly, or adding a co-solvent in which the product is less soluble to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.[3]
-
Experimental Protocols
Proposed Scalable One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common methods for 1,2,4-oxadiazole synthesis and should be optimized for specific laboratory conditions and scale.
Materials:
-
4-Bromobenzamidoxime
-
Propanoic anhydride
-
Pyridine (or another suitable non-nucleophilic base)
-
Toluene (or another high-boiling aprotic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromobenzamidoxime (1.0 equivalent) and toluene.
-
Acylation: With stirring, add pyridine (1.2 equivalents). Then, slowly add propanoic anhydride (1.1 equivalents) to the suspension, maintaining the temperature below 30°C using a cooling bath if necessary.
-
Reaction Monitoring (Acylation): Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzamidoxime is consumed.
-
Cyclodehydration: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-8 hours. Monitor the disappearance of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane).
Data Presentation
Table 1: Comparison of General Synthesis Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles
| Method | Key Reagents | Solvent | Temperature | Time | Typical Yield Range (%) |
| Thermal Cyclodehydration | Amidoxime, Acid Anhydride/Chloride | Toluene, Xylene | Reflux | 4-24 h | 60-90 |
| Base-Mediated Cyclization | Amidoxime, Acylating Agent, Strong Base | THF, DMSO | Room Temp to Reflux | 2-12 h | 70-95[1] |
| Microwave-Assisted Synthesis | Amidoxime, Carboxylic Acid, Coupling Agent | Acetonitrile, DMF | 120-160°C | 10-30 min | 80-95[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete acylation or cyclodehydration | Ensure anhydrous conditions; increase reaction time/temperature for cyclization. |
| Impurity Formation | Side reactions (e.g., Boulton-Katritzky) | Use neutral workup conditions; avoid prolonged heating. |
| Purification Difficulty | Inefficient separation on a large scale | Optimize recrystallization solvent system; consider slurry washes. |
Visualizations
Caption: A streamlined workflow for the synthesis and purification of this compound.
Caption: A logical decision-making diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered in biological assays involving investigational compounds.
Frequently Asked Questions (FAQs)
Q1: My compound shows variable activity between experiments. What are the most likely causes?
A1: Variability in compound activity is a frequent challenge. The most common reasons include poor aqueous solubility and compound aggregation, which lead to inconsistent concentrations of the active compound in the assay.[1] It is also critical to ensure consistent experimental conditions, such as incubation times, temperature, and cell passage number.[1]
Q2: I suspect my compound is interfering with the assay readout. How can I confirm this?
A2: Assay interference is a known issue, especially with fluorescence- or absorbance-based readouts. To verify interference, run control experiments with your compound in the assay medium without any biological target (e.g., cells or enzyme).[1] Any signal detected in these wells can be attributed to the compound itself and should be subtracted from your experimental results.[1]
Q3: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
A3: This discrepancy often points to issues with cell permeability or the stability of the compound in the cell culture medium.[1] The compound may not be effectively crossing the cell membrane to reach its intracellular target, or it could be degrading in the complex environment of the cell culture medium before it can exert its effect.[1]
Q4: How can I improve the solubility of my compound for in vitro assays?
A4: First, ensure your compound is fully dissolved in a suitable stock solvent, like DMSO. For aqueous assay buffers, adding a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01% v/v), can help maintain solubility and prevent aggregation.[1] However, it's crucial to first test the surfactant's effect on the assay system to rule out any independent biological activity or interference.[1]
Q5: What are Pan-Assay Interference Compounds (PAINS), and could my compound be one?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, such as forming aggregates that sequester proteins or by interfering with the assay technology itself.[2] If your compound is a "frequent hitter" across various screens, it's worth investigating if it contains substructures known to be associated with PAINS.[2]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
Problem: High variability between replicate wells in a cell viability assay.
High variability in cell-based assays is a common issue that can often be resolved by carefully reviewing and optimizing your experimental protocol.[3]
Troubleshooting Steps:
-
Review Cell Seeding Technique: Ensure you have a homogenous cell suspension and that you are plating cells consistently across all wells.[4][5]
-
Check for Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile water or media without cells and ensure proper humidification in the incubator.[4][6]
-
Verify Compound Solubility: Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.[3] If you suspect insolubility, consider performing a solubility assay.
-
Assess Reagent and Equipment Performance: Ensure that all reagents are within their expiration dates, stored correctly, and brought to the proper temperature before use.[3] Also, verify that automated liquid handlers and plate readers are calibrated and functioning correctly.[3]
Data Presentation: Cell-Based Assay Variability
| Parameter | Acceptable Range | Common Observations with Inconsistent Results | Recommended Action |
| Coefficient of Variation (%CV) for Replicates | < 15% | %CV > 20% | Review pipetting technique, cell seeding uniformity, and compound solubility. |
| Z'-factor (for HTS assays) | > 0.5 | Z' < 0.4 | Optimize assay parameters, including controls and signal window. |
| Cell Monolayer Confluency | 70-80% at time of treatment | Inconsistent confluency across wells | Standardize cell seeding density and incubation time. |
| Incubation Time | As per protocol | Variable incubation times between plates | Use a timer and process plates consistently. |
Experimental Protocol: General Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a single-cell suspension at the desired concentration in the appropriate cell culture medium.
-
Dispense the cell suspension into a 96-well plate, avoiding the outer wells.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Add the viability reagent (e.g., MTS or MTT) to each well.
-
Incubate for the time specified in the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Mandatory Visualization: Troubleshooting Cell-Based Assay Variability
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
Guide 2: Inconsistent Results in Biochemical Assays (e.g., Kinase Assay)
Problem: Inconsistent IC50 values for a kinase inhibitor.
Inconsistent IC50 values for kinase inhibitors can arise from several factors, including experimental conditions, reagent quality, and the assay methodology itself.[6]
Troubleshooting Steps:
-
Verify Reagent Quality and Concentration: Ensure that the kinase, substrate, and ATP are of high quality and used at consistent concentrations.[6] Prepare fresh reagents for each experiment.
-
Review Assay Protocol and Execution: Confirm that incubation times and temperatures are consistent.[6] Inaccurate pipetting is a major source of error, so ensure pipettes are calibrated and used correctly.[6]
-
Confirm Instrument Settings: Check that the plate reader is set to the correct wavelength and that the settings are consistent between runs.[6]
-
Assess Compound Stability: The compound may be unstable in the assay buffer. Consider performing a time-course experiment to assess its stability.
Data Presentation: Biochemical Assay Variability
| Parameter | Acceptable Range | Common Observations with Inconsistent Results | Recommended Action |
| IC50 Value Fold-Difference | < 3-fold between runs | > 5-fold variation in IC50 | Re-evaluate reagent quality, compound stability, and assay protocol. |
| Standard Curve R² Value | > 0.99 | R² < 0.98 | Check standard preparation and pipetting accuracy. |
| Positive/Negative Control Signal | Consistent between plates | Drifting control values | Assess reagent stability and incubation conditions. |
| DMSO Tolerance | As determined by validation | High DMSO concentrations causing inhibition | Lower the final DMSO concentration in the assay. |
Experimental Protocol: General In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the compound in 100% DMSO.[6]
-
Perform a serial dilution of the compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time at the optimal temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the desired reaction time.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[6]
-
Mandatory Visualization: In Vitro Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
enhancing the stability of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole for storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on enhancing the stability of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole for storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. For short-term storage, 2-8°C is acceptable. The storage area should be dry and inert, as moisture can contribute to degradation.
Q2: How should I store solutions of this compound?
A2: Solutions should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly capped vials. The choice of solvent is critical; aprotic solvents like anhydrous DMSO or DMF are generally preferred over protic solvents. For aqueous buffers, it is advisable to maintain a pH range of 3-5, as studies on similar 1,2,4-oxadiazole derivatives have shown maximum stability in this range.[1][2][3]
Q3: What are the visible signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. In solution, the formation of precipitates or a change in the solution's color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q4: What are the primary degradation pathways for 1,2,4-oxadiazole derivatives?
A4: The 1,2,4-oxadiazole ring is susceptible to ring-opening reactions, particularly under acidic or basic conditions.[1][3] This typically involves a nucleophilic attack on a carbon atom of the oxadiazole ring.[1][3] The presence of proton donors, such as water, can facilitate this degradation.[1][3] Thermal and photochemical degradation can also occur, potentially leading to isomerization or fragmentation of the molecule.[4][5]
Q5: Which analytical techniques are recommended for assessing the purity and stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for purity assessment and stability studies.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.[1][3] Quantitative ¹H NMR (qHNMR) is another powerful technique for determining purity without the need for a reference standard of the impurities.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological assay results | Degradation of the compound in the assay medium. | Prepare fresh solutions for each experiment. Assess the stability of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC. If degradation is observed, consider adjusting the buffer pH to be within the 3-5 range if compatible with the assay. |
| Appearance of new peaks in HPLC chromatogram over time | Compound degradation due to improper storage or handling. | Re-evaluate storage conditions (temperature, light, and moisture protection). For solutions, use anhydrous aprotic solvents and store at low temperatures. Perform a forced degradation study to identify potential degradants. |
| Decreased peak area in HPLC analysis of a stock solution | Adsorption of the compound to the storage container or degradation. | Use silanized glass vials or low-adsorption polypropylene tubes for storage. Ensure the solvent is appropriate and that the solution is stored protected from light and at a suitable temperature. |
| Change in physical appearance of the solid compound | Significant degradation has occurred. | Do not use the compound. A fresh batch of the compound should be obtained and its purity verified by analytical methods. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, heat a solution of the compound in an appropriate solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by RP-HPLC with UV detection to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Purity Assessment by RP-HPLC
This protocol outlines a general method for determining the purity of this compound.
1. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the lambda max of the compound).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
The retention time should be consistent for the main peak across multiple injections.
Visualizations
Caption: Potential degradation pathways of 1,2,4-oxadiazole under acidic and basic conditions.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability-related issues.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in 3-aryl-1,2,4-oxadiazole synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 3-aryl-1,2,4-oxadiazoles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3-aryl-1,2,4-oxadiazoles, providing explanations and actionable solutions.
Q1: My reaction has a low yield, and I've isolated the unreacted amidoxime and a nitrile. What is causing the cleavage of the O-acylamidoxime intermediate?
A1: The cleavage of the O-acylamidoxime intermediate is one of the most common side reactions and a primary cause of low yields in 1,2,4-oxadiazole synthesis.[1] This cleavage regenerates the starting amidoxime and produces a nitrile corresponding to the acyl group.
Primary Causes:
-
Thermal Stress: Prolonged exposure to high temperatures during the cyclodehydration step can promote the cleavage of the N-O bond in the intermediate.[2]
-
Harsh Reaction Conditions: Strongly acidic or basic conditions can lead to the decomposition of the intermediate or the final product.[1]
Troubleshooting Strategies:
-
Optimize Cyclization Conditions: Carefully adjust the reaction temperature and time to find a balance that promotes cyclization without significant degradation. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[2]
-
Select an Appropriate Base: For the cyclization of O-acylamidoximes, a strong, non-nucleophilic base is often preferred. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst at room temperature, which helps to avoid thermal degradation.[2]
-
Employ One-Pot Procedures: Generating and cyclizing the O-acylamidoxime intermediate in situ can minimize its handling and potential for decomposition during isolation.[2]
-
Choose the Right Coupling Reagent: When forming the O-acylamidoxime from a carboxylic acid and an amidoxime, the choice of coupling reagent is important. Common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC).[2][3]
Q2: I am using a 1,3-dipolar cycloaddition method and observing significant formation of a furoxan by-product. How can I prevent this?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a well-known competing reaction in the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.[2] This occurs when the highly reactive nitrile oxide intermediate reacts with itself instead of the intended nitrile dipolarophile.
Troubleshooting Strategies:
-
Slow Addition of Precursor: To minimize the instantaneous concentration of the nitrile oxide, generate it in situ by slowly adding the precursor (e.g., a hydroximoyl chloride) to the reaction mixture containing the nitrile and a base.[2] This ensures the nitrile oxide reacts with the nitrile as it is formed, reducing the likelihood of dimerization.
-
Use of Catalysts: Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over the competing dimerization pathway.[2]
-
Lower Reaction Temperature: Reducing the reaction temperature can sometimes favor the desired cycloaddition reaction over the dimerization side reaction.[2]
Q3: My product is a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
A3: The formation of isomeric by-products can be a significant challenge, particularly in syntheses involving unsymmetrical reagents. For instance, the Boulton-Katritzky Rearrangement can lead to the formation of more stable heterocyclic isomers under certain conditions.[1]
Troubleshooting Strategies:
-
Control of Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regiochemical outcome of the reaction. Systematic screening of these parameters is often necessary.
-
Use of Directing Groups: Introducing specific functional groups on the starting materials can sterically or electronically favor the formation of one regioisomer over another.
-
Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic approach that offers better control. For example, the reaction of amidoximes with acylating agents is a common and often regioselective method for producing 3,5-disubstituted 1,2,4-oxadiazoles.[4]
Q4: Instead of the expected 1,2,4-oxadiazole, my reaction produced a 1,2,4-oxadiazin-5-one. Why did this happen?
A4: Under certain conditions, starting amidoximes can react with reagents like maleic or fumaric esters to yield 1,2,4-oxadiazin-5-ones, which are six-membered rings, instead of the desired five-membered 1,2,4-oxadiazole.[1][5] The product outcome can depend on the base used and the ratio of reactants.[5] Careful selection of the electrophile is crucial to ensure the formation of the desired oxadiazole ring. The coupling of amidoximes with carboxylic acids or their derivatives typically leads to 1,2,4-oxadiazoles.[5]
Data Summary
The selection of reagents and reaction conditions critically impacts the yield of the desired 3-aryl-1,2,4-oxadiazole, thereby reflecting the minimization of by-product formation.
Table 1: Effect of Base on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles Data derived from a one-pot synthesis from amidoximes and esters.[2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | Toluene | 110 | 6 | 75 |
| 2 | K₂CO₃ | DMF | 120 | 8 | 68 |
| 3 | TBAF | THF | 25 (Room Temp) | 12 | 85 |
| 4 | NaH | Dioxane | 100 | 5 | 72 |
Table 2: Effect of Cyclodehydration Conditions on O-Acylamidoxime Conversion Data derived from the synthesis of DNA-conjugated 1,2,4-oxadiazoles.[6]
| Entry | Buffer | Additive | Temperature (°C) | Time (h) | Conversion to Oxadiazole (%) |
| 1 | Borate pH 9.5 | None | 70 | 2 | Low |
| 2 | Borate pH 9.5 | DIPEA | 80 | 1.5 | 83 |
| 3 | Borate pH 9.5 | DIPEA | 90 | 2 | 51-92 |
Experimental Protocols
Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole via O-Acylamidoxime Cyclodehydration [2]
This protocol details a common method involving the acylation of an amidoxime followed by thermal cyclodehydration.
Step 1: Formation of O-Acylamidoxime Intermediate
-
Dissolve benzamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylbenzamidoxime.
Step 2: Cyclodehydration to form 1,2,4-Oxadiazole
-
Dissolve the crude O-acylbenzamidoxime from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (approximately 110-140 °C) and continue to monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[2][3]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.
Visual Guides
The following diagrams illustrate key pathways and troubleshooting logic in 3-aryl-1,2,4-oxadiazole synthesis.
Caption: General synthesis pathway for 3-aryl-1,2,4-oxadiazoles.
Caption: Competing pathways: desired cyclization vs. by-product formation.
Caption: A troubleshooting workflow for diagnosing synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting Impurities
Welcome to the technical support center for analytical method refinement in impurity detection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your analytical work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and validation of analytical methods for impurity profiling.
Q1: What are the primary analytical techniques for detecting and quantifying impurities in a chemical compound?
A: The most widely used analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is often considered the gold standard for separating trace impurities, while GC is ideal for volatile organic compounds like residual solvents.[1][2] MS, frequently coupled with chromatography (LC-MS or GC-MS), provides molecular weight and structural information, making it powerful for identifying unknown impurities.[1][2][3] NMR spectroscopy is invaluable for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself.[1][4]
Q2: What are the key steps in validating an HPLC method for impurity analysis?
A: Validating an HPLC method for impurities involves several critical steps to ensure reliable and accurate results. The foundational steps include:
-
Specificity and Selectivity: Confirming the method's ability to separate and detect the impurity from the main compound and other components without interference.[5]
-
Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the impurity over a specified range (e.g., 50-150% of the expected level). A correlation coefficient (r²) of ≥0.995 is typically required.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration at which the impurity can be reliably detected and quantified. This is often established through signal-to-noise ratio analysis.[5]
-
Accuracy and Precision: Assessing the closeness of the measured results to the true value (accuracy) and the degree of agreement between repeated measurements (precision).[6]
Q3: How can I identify an unknown impurity detected during analysis?
A: Identifying an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is to first use LC-MS/MS to obtain the molecular weight and fragmentation pattern of the unknown compound.[3] This data provides crucial clues about the molecular formula and structure.[7] For a more detailed structural confirmation, the impurity may need to be isolated, for example by preparative HPLC, and then analyzed by NMR spectroscopy.[8] Comparing the obtained data with known related substances, degradation pathways, or synthetic intermediates can help in the final identification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analytical experiments.
High-Performance Liquid Chromatography (HPLC)
Q1: My chromatogram shows tailing peaks for my basic analytes. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds in reverse-phase HPLC is a common issue, often caused by interactions with acidic silanol groups on the silica-based column packing.[9] Here are several ways to address this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with basic analytes.[10]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these secondary interactions.[6][10]
-
Check for Column Contamination: A buildup of sample matrix on the column frit or packing material can cause peak tailing for all analytes.[11] Try flushing the column with a strong solvent or replacing the guard column if one is in use.
-
Reduce Sample Concentration: Overloading the column with a highly concentrated sample can also lead to peak tailing. Try injecting a more dilute solution.[11]
Q2: I am observing "ghost peaks" in my blank runs. What are the likely sources and how can I eliminate them?
A: Ghost peaks, which are unexpected peaks appearing in blank injections, are typically due to contamination or carryover from previous analyses.[12][13] To troubleshoot this, consider the following:
-
Contaminated Mobile Phase or Solvents: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks.[14] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[13][14]
-
Sample Carryover: Residual sample from a previous injection can be carried over in the autosampler or injector port.[13] Implement a robust needle wash step with a strong solvent in your injection sequence.[13]
-
System Contamination: Contamination can occur in various parts of the HPLC system, including solvent lines, frits, and the detector cell. A systematic cleaning of the system may be necessary.
Gas Chromatography (GC)
Q1: My GC chromatogram shows ghost peaks even when I inject a blank solvent. What is the source of this contamination?
A: Ghost peaks in GC are also indicative of contamination.[15] Common sources include:
-
Septum Bleed: Over time, the injector septum can degrade at high temperatures, releasing volatile compounds that appear as ghost peaks.[12] Use high-quality, low-bleed septa and replace them regularly.
-
Contaminated Inlet Liner: The inlet liner can become contaminated with non-volatile residues from previous injections.[16] Regular replacement or cleaning of the liner is crucial.[16]
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure you are using high-purity gas and that your gas traps are functioning correctly.[17]
-
Sample Carryover: Similar to HPLC, residual sample in the syringe or injector can lead to ghost peaks.[12] Thoroughly clean the syringe between injections.
Q2: I'm experiencing retention time shifts in my GC analysis. What should I investigate?
A: Inconsistent retention times can compromise the reliability of your analysis.[18] The most common causes are related to flow rate, temperature, or the column itself:
-
Leaks: Check for leaks in the system, particularly at the injector septum and column connections. Leaks can cause fluctuations in the carrier gas flow rate.[19]
-
Flow Rate Instability: Ensure your gas flow controllers are functioning correctly and that the carrier gas cylinder pressure is stable.[19]
-
Oven Temperature Issues: Verify that the GC oven temperature is accurate and stable. Inconsistent temperature programming will lead to retention time shifts.[18]
-
Column Contamination or Degradation: Buildup of non-volatile material at the head of the column can alter its chromatography. Trimming a small section from the front of the column can often resolve this.[19]
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Q1: I am seeing a weak or no signal for my analyte in my LC-MS analysis. What are the common causes?
A: Poor signal intensity in MS can stem from several factors:[20]
-
Ionization Issues: The analyte may not be ionizing efficiently under the current source conditions. Experiment with different ionization modes (e.g., ESI, APCI) and optimize source parameters like voltages and gas flows.[20]
-
Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[20]
-
System Contamination: Contamination in the ion source or mass analyzer can suppress the signal of your target analyte.[21] Regular cleaning and maintenance are essential.
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[20]
Q2: My NMR spectrum has several unexpected peaks that are not from my compound. How can I identify the source of these impurities?
A: Extraneous peaks in an NMR spectrum often come from common laboratory contaminants.[22]
-
Residual Solvents: Small amounts of solvents used in synthesis or purification (e.g., acetone, ethyl acetate, methanol) are a frequent source of impurity peaks.[23]
-
Water: A broad peak from water is very common and its chemical shift can vary depending on the deuterated solvent and temperature.[22]
-
Silicone Grease: Peaks around 0 ppm can often be attributed to silicone grease from glassware joints.[18]
-
Plasticizers: Phthalates from plastic tubing or containers can leach into your sample and appear in the spectrum.[18]
Quantitative Data Summary
The following tables provide examples of typical data generated during the validation of an analytical method for impurity detection.
Table 1: Linearity Data for Impurity A
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 12540 |
| 1.0 | 25120 |
| 2.5 | 62800 |
| 5.0 | 124900 |
| 7.5 | 188100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy for Impurity B
| Spiked Level | Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | RSD (%) | Recovery (%) |
| LOQ | 1.0 | 1.02 ± 0.04 | 3.9 | 102.0 |
| 100% | 5.0 | 4.95 ± 0.10 | 2.0 | 99.0 |
| 150% | 7.5 | 7.58 ± 0.15 | 2.0 | 101.1 |
Table 3: LOD and LOQ Determination
| Parameter | Signal-to-Noise Ratio (S/N) | Concentration (µg/mL) |
| Limit of Detection (LOD) | 3:1 | 0.3 |
| Limit of Quantification (LOQ) | 10:1 | 1.0 |
Experimental Protocols
This section provides generalized, step-by-step methodologies for key experiments in impurity analysis.
Protocol 1: HPLC Method for Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[24]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Elution: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where both the main compound and potential impurities have absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and a blank (solvent) for comparison. Identify and integrate the peaks corresponding to impurities.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial. Add a suitable dissolution solvent (e.g., Dimethyl sulfoxide). Seal the vial with a crimp cap.[25]
-
GC-MS System:
-
GC Column: A column suitable for volatile compounds (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Headspace Autosampler Conditions:
-
Oven Temperature: 80 °C.
-
Equilibration Time: 15 minutes.
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC Conditions:
-
Inlet Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
-
-
-
Analysis: Run the sample and identify residual solvents by comparing their retention times and mass spectra to a reference library.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the identification and quantification of an unknown impurity.
Caption: Troubleshooting logic for addressing peak tailing in HPLC.
References
- 1. enovatia.com [enovatia.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. emerypharma.com [emerypharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Impurities: Definitions, Types, and NMR Analysis | MolecularCloud [molecularcloud.org]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. cms.agr.wa.gov [cms.agr.wa.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 16. phenomenex.com [phenomenex.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. reddit.com [reddit.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. gmi-inc.com [gmi-inc.com]
- 21. zefsci.com [zefsci.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. veeprho.com [veeprho.com]
- 25. agilent.com [agilent.com]
Validation & Comparative
Cytotoxicity of 1,2,4-Oxadiazole Derivatives Compared to Standard Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of 1,2,4-oxadiazole derivatives, with a particular focus on compounds structurally related to 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, against established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for various 1,2,4-oxadiazole derivatives and standard anticancer drugs across several human cancer cell lines.
Note on this compound: While specific cytotoxic data for this compound was not found in the reviewed literature, the data presented for structurally similar 1,2,4-oxadiazole derivatives provide valuable insights into the potential anticancer activity of this class of compounds.
Table 1: Cytotoxicity of 1,2,4-Oxadiazole Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | Not Specified | Not Specified | - | - |
| Analogs of Nortopsentin (1,2,4-oxadiazole core) | HCT-116 | Submicromolar to µM range | - | - |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives (Compound 13a) | MCF-7 | 0.11 | Doxorubicin | 0.79 |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives (Compound 13b) | A549 | 1.47 | Doxorubicin | 5.51 |
| 1,2,4-Oxadiazoles linked with benzimidazole (Compound 14a) | MCF-7 | 0.12 | Doxorubicin | - |
| 1,2,4-Oxadiazoles linked with benzimidazole (Compound 14b) | A549 | 0.25 | Doxorubicin | - |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (Compound 18a) | MCF-7 | Submicromolar | - | - |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (Compound 18b) | A549 | Submicromolar | - | - |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives (Compound 18c) | MDA-MB-231 | Submicromolar | - | - |
Table 2: Cytotoxicity of Standard Chemotherapeutic Drugs in Human Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | 0.4 - 8.306[1] |
| Doxorubicin | A549 | 0.0178 - >20[2][3] |
| Doxorubicin | HeLa | 2.9 |
| Doxorubicin | MDA-MB-231 | 6.602[1] |
| Cisplatin | HeLa | 7.33 (nM) - 22.4[4][5] |
| Cisplatin | A549 | 7.49 - 10.91 |
| Paclitaxel | MDA-MB-231 | 0.061 - 12.3[6][7] |
| Paclitaxel | MCF-7 | 18.6 - 20[7] |
| Paclitaxel | A549 | Not Specified |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
- Human cancer cell lines (e.g., MCF-7, A549, HeLa, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- 96-well flat-bottom plates
- Test compounds (1,2,4-oxadiazole derivatives and standard drugs) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader
3. Procedure:
- Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.
- Formazan Solubilization: After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Simplified intrinsic apoptosis signaling pathway often targeted by cytotoxic agents.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
Validation of 1,2,4-Oxadiazole Derivatives as EGFR Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the mechanism of action of 1,2,4-oxadiazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Due to the limited specific data on 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, this document will focus on a representative set of 1,2,4-oxadiazole compounds with documented EGFR inhibitory activity, providing a framework for researchers, scientists, and drug development professionals to evaluate this class of compounds.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 1,2,4-oxadiazole derivatives have been identified as potential inhibitors of EGFR's kinase activity, thereby blocking these downstream signaling events.[1]
Comparative Analysis of EGFR Inhibitors
The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against the EGFR-positive cancer cell line MCF7, compared to the known EGFR inhibitor, Gefitinib.
| Compound ID | Structure | IC50 (µM) on MCF7 Cells |
| Compound 7a | 3-(4-amino-2-chlorophenyl)-5-(phenyl)-1,2,4-oxadiazole | 8 |
| Compound 7b | 3-(4-amino-2-chlorophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | 10 |
| Compound 7c | 3-(4-amino-2-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 11 |
| Compound 7d | 3-(4-amino-2-chlorophenyl)-5-(p-tolyl)-1,2,4-oxadiazole | 13 |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Not explicitly stated for MCF7 in the provided text, but is a known EGFR inhibitor. |
Data synthesized from a study on 1,2,4-oxadiazole-based novel EGFR inhibitors.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of the 1,2,4-oxadiazole compounds against a cancer cell line.
1. Cell Culture:
- MCF7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
- Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- A stock solution of each test compound is prepared in DMSO.
- Serial dilutions of the compounds are made in culture media to achieve a range of final concentrations.
- The media from the wells is replaced with the media containing the test compounds. A control group receives media with DMSO only.
4. Incubation:
- The plates are incubated for 48-72 hours.
5. MTT Assay:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
6. Data Analysis:
- The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to the control group.
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The presented data suggests that 1,2,4-oxadiazole derivatives are a promising scaffold for the development of novel EGFR inhibitors. The comparative analysis indicates that substitutions on the phenyl ring at the 5-position of the oxadiazole core can influence the cytotoxic activity. Further structure-activity relationship (SAR) studies and in vivo experiments are warranted to optimize the potency and pharmacokinetic properties of this class of compounds for potential therapeutic applications in oncology.
References
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action of two prominent oxadiazole isomers.
The oxadiazole core is a vital scaffold in medicinal chemistry, with its isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, featuring prominently in the development of novel therapeutic agents. Both isomers are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms and are often employed as bioisosteres for amide and ester groups, a strategy that can enhance a molecule's stability and pharmacological activity.[1][2] This guide provides a detailed comparative analysis of these two key isomers, supported by experimental data, methodologies, and visualizations of their roles in critical signaling pathways.
Physicochemical and Structural Differences
While both are aromatic heterocycles, 1,3,4-oxadiazoles are considered to have a higher degree of aromaticity compared to 1,2,4-oxadiazoles, which can influence their reactivity and interaction with biological targets.[3] The arrangement of the heteroatoms in the 1,2,4-isomer leads to an asymmetrical structure, which can be advantageous for specific receptor binding, whereas the symmetrical nature of the 1,3,4-isomer can impact its crystal packing and solubility.[4] These fundamental differences in their electronic and structural properties are key considerations in rational drug design.
Synthesis of Oxadiazole Derivatives
The synthetic routes to 1,2,4- and 1,3,4-oxadiazole derivatives are distinct, offering medicinal chemists various strategies to access a diverse range of compounds.
1,2,4-Oxadiazole Derivatives: A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This is typically a two-step process starting with the O-acylation of an amidoxime, followed by an intramolecular cyclization.[5]
1,3,4-Oxadiazole Derivatives: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is often achieved through the cyclodehydration of 1,2-diacylhydrazines using various dehydrating agents.[6] Another prevalent method involves the oxidative cyclization of acylhydrazones.[7]
Comparative Biological Activities
Derivatives of both oxadiazole isomers have demonstrated a broad spectrum of biological activities. Below is a comparative summary of their performance in key therapeutic areas, with supporting quantitative data.
Anticancer Activity
Both 1,2,4- and 1,3,4-oxadiazole derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer progression.
| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine (16a) | MCF-7 (Breast) | 0.68 | [8] |
| 1,2,4-oxadiazole linked imidazopyrazine (16b) | MCF-7 (Breast) | 0.22 | [8] | |
| Isatin-based 1,2,4-oxadiazole (17a) | Mantel Cell Lymphoma | 0.4 - 1.5 | [1] | |
| 1,3,4-Oxadiazole | Quinoline-conjugated 1,3,4-oxadiazole (8) | HepG2 (Liver) | 1.2 | [9] |
| Quinoline-conjugated 1,3,4-oxadiazole (9) | HepG2 (Liver) | 0.8 | [9] | |
| 1,3,4-Oxadiazole thioether derivative (37) | HepG2 (Liver) | 0.7 | [9] | |
| 1,3,4-Oxadiazole fused tetrazol amide (34b) | MCF-7 (Breast) | 0.31 | [10] | |
| 2,5-disubstituted-1,3,4-oxadiazole (4h) | A549 (Lung) | <0.14 | [11] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics. Oxadiazole derivatives have shown significant potential in this area.
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole (43) | Staphylococcus aureus | 0.15 | [12] |
| 3-substituted 5-amino 1,2,4-oxadiazole (43) | Escherichia coli | 0.05 | [12] | |
| Indol-5-yl substituted 1,2,4-oxadiazole (58) | Staphylococcus aureus ATCC | 4 | [12] | |
| 1,3,4-Oxadiazole | Oxadiazole derivative (OZE-I) | Staphylococcus aureus | 4 - 16 | [13] |
| Oxadiazole derivative (OZE-III) | Staphylococcus aureus | 8 - 32 | [13] | |
| 5-(4-Fluoro-phenyl)-[7][14][15]-oxadiazole-2-thiol (4a) | Staphylococcus aureus | - | ||
| 5-(4-Chloro-phenyl)-[7][14]-oxadiazole-2-thiol (4b) | Staphylococcus aureus | - | [16] |
Signaling Pathways and Mechanisms of Action
The biological effects of oxadiazole derivatives are often attributed to their modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[15] Some oxadiazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Canonical NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[14][17] Activation of this pathway by certain oxadiazole derivatives can protect cells from oxidative stress.
Caption: Nrf2 antioxidant response pathway.
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary screening and comparative analysis of novel oxadiazole derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[2][18]
Experimental Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the oxadiazole derivatives and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[18]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial two-fold dilutions of the oxadiazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are invaluable in the field of medicinal chemistry, each offering distinct advantages. The choice between these isomers depends on the specific therapeutic target and the desired physicochemical properties of the final compound. The data presented in this guide highlights the significant potential of both classes of derivatives in developing new treatments for a range of diseases, particularly in the areas of oncology and infectious diseases. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial in translating the promising in vitro results into clinically effective therapies.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Structure-Activity Relationship of 3-(4-Bromophenyl)-1,2,4-Oxadiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(4-Bromophenyl)-1,2,4-oxadiazole scaffold. While direct experimental data for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is limited in the reviewed literature, this document summarizes the known biological activities of structurally related analogs, focusing on how modifications at the 5-position of the oxadiazole ring influence their pharmacological effects. The information presented is intended to guide researchers in the design and development of novel therapeutic agents based on this chemical scaffold.
Introduction to 3-(4-Bromophenyl)-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which is recognized as a privileged structure in medicinal chemistry.[1] Compounds incorporating this moiety have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The presence of a 4-bromophenyl group at the 3-position is a common feature in many biologically active molecules, often contributing to enhanced potency through halogen bonding and improved pharmacokinetic properties. This guide focuses on the impact of various substituents at the 5-position of the 3-(4-bromophenyl)-1,2,4-oxadiazole core on its biological activity.
Comparative Biological Activity of Analogs
The following table summarizes the biological activity of various 3-(4-bromophenyl)-1,2,4-oxadiazole analogs and closely related 1,3,4-oxadiazole derivatives. The data is compiled from several studies and highlights the influence of the substituent at the 5-position on their anti-inflammatory, analgesic, and anticancer activities.
Table 1: Biological Activity of 3-(4-Bromophenyl)-oxadiazole Analogs
| Compound ID | Core Scaffold | R Group (at 5-position) | Biological Activity | Quantitative Data | Reference |
| Series 1 | 2-[3-(4-bromophenyl)propan-3-one]-1,3,4-oxadiazole | 4-Chlorophenyl | Anti-inflammatory | 59.5% inhibition | [3] |
| 3,4-Dimethoxyphenyl | Anti-inflammatory | 61.9% inhibition | [3] | ||
| 4-Fluorophenyl | Antibacterial (S. aureus) | MIC = 12.5 µg/mL | [3] | ||
| 4-Chlorophenyl | Analgesic | 66.2% activity | [3] | ||
| 3,4-Dimethoxyphenyl | Analgesic | 70.6% activity | [3] | ||
| Series 2 | 3-(4-bromophenyl)-1,2,4-oxadiazole linked 5-fluorouracil | 4-Bromophenyl | Anticancer (MCF-7) | IC50 = 7.42 µM | [4] |
| 4-Nitrophenyl | Anticancer (MCF-7) | IC50 = 8.12 µM | [4] | ||
| 4-Methylphenyl (p-Tolyl) | Anticancer (MCF-7) | IC50 = 6.89 µM | [4] |
Structure-Activity Relationship Insights
The data presented in Table 1 suggests several key SAR trends for this class of compounds:
-
Influence of Phenyl Ring Substitution at the 5-Position on Anti-inflammatory and Analgesic Activity: For the 2-[3-(4-bromophenyl)propan-3-one]-1,3,4-oxadiazole series, the nature of the substituent on the 5-phenyl ring significantly impacts activity.
-
Electron-withdrawing groups, such as a chloro substituent at the para position, result in potent anti-inflammatory and analgesic activity.[3]
-
Electron-donating groups, like the 3,4-dimethoxy substitution, also confer strong anti-inflammatory and analgesic properties, suggesting that both electronic and steric factors play a role in receptor binding.[3]
-
-
Antibacterial Activity: The presence of a fluorine atom on the 5-phenyl ring was associated with good antibacterial activity against Staphylococcus aureus.[3]
-
Anticancer Activity: In the context of 3-(4-bromophenyl)-1,2,4-oxadiazole linked to 5-fluorouracil, substitutions on the 5-phenyl ring modulate anticancer potency against the MCF-7 breast cancer cell line.[4] Both electron-withdrawing (bromo, nitro) and electron-donating (methyl) groups at the para position of the 5-phenyl ring resulted in compounds with significant cytotoxic activity.[4]
Based on these observations, it can be inferred that the electronic properties and size of the substituent at the 5-position of the oxadiazole ring are critical determinants of biological activity. While no direct data for a 5-ethyl analog was found, the activity of other small alkyl or substituted aryl groups suggests that a 5-ethyl substituent may also confer notable biological activity, which would require experimental verification.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of 3-(4-Bromophenyl)-5-substituted-1,2,4-oxadiazoles
A general procedure for the synthesis of 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[4]
Step 1: Synthesis of 4-Bromobenzamidoxime A mixture of 4-bromobenzonitrile and hydroxylamine hydrochloride in ethanol is refluxed in the presence of a base such as sodium carbonate. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified to yield 4-bromobenzamidoxime.
Step 2: Acylation of 4-Bromobenzamidoxime The 4-bromobenzamidoxime is then acylated with an appropriate acyl chloride or carboxylic acid (e.g., propionyl chloride for the synthesis of the 5-ethyl analog) in the presence of a coupling agent like EDC·HCl and a base such as sodium acetate in a suitable solvent like dichloromethane.[4]
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring The resulting O-acyl-amidoxime intermediate is then cyclized to the 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole by heating in a high-boiling point solvent such as xylene or via microwave irradiation.[5] Purification is typically achieved through column chromatography.
In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
This in vivo assay is a standard method to evaluate the anti-inflammatory activity of novel compounds.[2]
-
Animals: Wistar albino rats of either sex weighing between 150-200g are used. The animals are fasted overnight before the experiment with free access to water.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Drug Administration: The test compounds and a standard drug (e.g., Indomethacin, 20 mg/kg) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship of the discussed compounds.
Caption: Logical relationship of SAR for 3-(4-bromophenyl)-1,2,4-oxadiazole analogs.
Caption: General experimental workflow for synthesis and biological evaluation.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole and Structurally Related Compounds: A Guide to Biological Activity and Cross-Reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activities of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole and its structural analogs. In the absence of direct cross-reactivity studies for the specified molecule, this document focuses on the performance of closely related compounds in various biological assays. The provided data offers insights into the potential for target promiscuity and off-target effects, serving as a valuable resource for assessing the selectivity profile of this chemical scaffold.
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The nature and position of substituents on the oxadiazole core and its appended phenyl ring play a crucial role in modulating the potency and selectivity of these compounds. This guide summarizes key experimental findings to facilitate a comparative understanding of their biological performance.
Comparative Biological Performance
The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and anticancer activities of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives containing a 4-bromophenyl moiety. This comparative data allows for an indirect assessment of how structural modifications influence biological activity, which is a key aspect of understanding potential cross-reactivity.
Table 1: Anti-inflammatory Activity of Bromophenyl-Oxadiazole Derivatives
| Compound Reference | Structure | Assay | Result (% Inhibition) | Standard Drug | Standard Drug Result (%) |
| 21c [2] | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 59.5 | Indomethacin | 64.3 |
| 21i [2] | 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 61.9 | Indomethacin | 64.3 |
| General [2] | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | 33 - 62 | Indomethacin | 64.3 |
Table 2: Antimicrobial Activity of Bromophenyl-Oxadiazole Derivatives
| Compound Reference | Structure | Organism | Assay | Result (MIC µg/mL) | Standard Drug | Standard Drug Result (MIC µg/mL) |
| 17b [4] | quinoline-1,3,4-oxadiazole hybrid | S. aureus | Microbroth dilution | 4-fold > Neomycin | Neomycin | - |
| 17d [4] | quinoline-1,3,4-oxadiazole hybrid | E. coli | Microbroth dilution | 16-fold > Neomycin | Neomycin | - |
| 17e [4] | quinoline-1,3,4-oxadiazole hybrid | C. albicans | Microbroth dilution | 8-fold > Neomycin | Neomycin | - |
Table 3: Anticancer Activity of Bromophenyl-Oxadiazole Derivatives
| Compound Reference | Structure | Cell Line | Assay | Result (IC₅₀ µM) | Standard Drug | Standard Drug Result (IC₅₀ µM) |
| 8e [4] | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-aminophenyl)-1,3,4-oxadiazole | MCF-7 | Cytotoxicity Assay | 0.179 (µg/mL) | Erlotinib | 0.512 (µg/mL) |
| 15a [4] | 2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | MCF-7 | Cytotoxicity Assay | 0.164 (µg/mL) | Erlotinib | 0.512 (µg/mL) |
| 175 [5] | 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine | Tyrosinase Inhibition | Enzyme Inhibition | 2.18 | L-mimosine | 3.68 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a basis for replicating and extending the presented findings.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[2][6]
-
Animal Model: Wistar rats (150-200 g) are used. The animals are divided into control, standard, and test groups.
-
Dosing: Test compounds and the standard drug (e.g., Diclofenac Sodium or Indomethacin) are administered orally at a specified dose (e.g., 20-200 mg/kg body weight). The control group receives the vehicle.
-
Induction of Edema: Thirty minutes to one hour after dosing, 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Microbroth Dilution Method[7][8]
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used. The inoculum is prepared and standardized to a specific concentration (e.g., 1.5×10⁸ CFU/mL).
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT/MTS Assay[9][10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin, Erlotinib) for a specified duration (e.g., 24 or 48 hours).
-
MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan by viable cells. The absorbance of the formazan product is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Visualizations
The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a conceptual representation of potential signaling pathways that may be modulated by oxadiazole derivatives based on their observed biological activities.
References
- 1. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct synthetic routes to the antiviral drug Oseltamivir (Tamiflu®). The routes originate from different starting materials: the commercially dominant pathway from (-)-shikimic acid, an azide-free approach from diethyl D-tartrate, and a de novo synthesis employing a Diels-Alder reaction. This objective analysis, supported by experimental data, aims to inform strategic decisions in process development, optimization, and scale-up by highlighting the relative strengths and weaknesses of each pathway.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the three synthetic routes, offering a clear and concise comparison of their efficiency and resource requirements.
| Parameter | Synthesis from (-)-Shikimic Acid (Roche Route) | Azide-Free Synthesis from Diethyl D-Tartrate | Diels-Alder Approach (Corey Synthesis) |
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate | Butadiene and Acrylic Acid |
| Number of Steps | ~10-12 steps | 11 steps[1][2] | ~11 steps |
| Overall Yield | 17-22%[3] | Not explicitly stated in a single figure, but individual high-yielding steps are reported. | ~27% |
| Use of Azide | Yes (in the primary industrial route)[3] | No[1][2] | Yes |
| Key Reactions | Epoxidation, Azide opening of epoxide, Aziridination[4][5][6] | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[1][2] | Asymmetric Diels-Alder reaction, Iodolactamization, Reductive acylation[3] |
| Chirality Source | Chiral pool (Shikimic acid)[3] | Chiral pool (Diethyl D-tartrate)[1][2] | Asymmetric catalysis (CBS catalyst)[3] |
| Final Product Purity | High purity (99.7%)[3] | High purity implied by characterization[2] | High purity reported in the literature. |
Experimental Workflows
The following diagrams illustrate the logical flow of the key transformations in each synthetic route.
Caption: Comparative workflows for Oseltamivir synthesis.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
1. Synthesis from (-)-Shikimic Acid: Key Steps (Roche Route)
The commercial synthesis of Oseltamivir starts from naturally available (-)-shikimic acid.[3] The key steps involve the formation of an epoxide, followed by regioselective opening with an azide, and subsequent transformations to install the necessary functional groups.
-
Epoxide Formation:
-
(-)-Shikimic acid is first esterified with ethanol and thionyl chloride.
-
The resulting ethyl shikimate is then treated with p-toluenesulfonic acid and 3-pentanone to form a pentylidene acetal.
-
Mesylation of the remaining hydroxyl group is achieved with triethylamine and methanesulfonyl chloride.
-
The acetal is reductively opened, and treatment with a base like potassium bicarbonate leads to the formation of the key epoxide intermediate.[3]
-
-
Azide Opening of the Epoxide:
-
The epoxide intermediate is dissolved in a suitable solvent (e.g., aqueous ethanol).
-
Sodium azide (NaN₃) and a proton source like ammonium chloride are added.
-
The reaction mixture is heated to reflux to facilitate the regioselective ring-opening of the epoxide by the azide nucleophile, yielding an azido-alcohol.
-
-
Aziridination and Ring Opening:
-
The azido-alcohol is transformed into an aziridine intermediate.
-
This aziridine is then opened by reacting it with 3-pentanol to introduce the characteristic pentyloxy side chain of Oseltamivir.[3]
-
2. Azide-Free Synthesis from Diethyl D-Tartrate: Key Steps
This route provides an alternative to the use of potentially explosive azide reagents by employing asymmetric catalysis to construct the cyclohexene ring.[1][2]
-
Asymmetric aza-Henry Reaction:
-
An aldehyde derived from diethyl D-tartrate is reacted with nitromethane in the presence of a chiral catalyst (e.g., a copper-bisoxazoline complex).
-
A base is slowly added to the cooled reaction mixture.
-
The reaction proceeds to form a nitroalkane with high diastereoselectivity, setting the stereochemistry for the subsequent steps.
-
-
Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction:
3. Diels-Alder Approach: Key Steps (Corey Synthesis)
This synthesis builds the cyclohexene core from simple, achiral starting materials using a powerful asymmetric Diels-Alder reaction.[3]
-
Asymmetric Diels-Alder Reaction:
-
Butadiene is reacted with an acrylic acid derivative in the presence of a chiral catalyst, such as the CBS catalyst.
-
This reaction establishes the initial stereocenters on the cyclohexene ring with high enantioselectivity.
-
-
Iodolactamization:
-
The ester product from the Diels-Alder reaction is converted to an amide.
-
The amide then undergoes an iodolactamization reaction with iodine, which is initiated by a Lewis acid like trimethylsilyl triflate, to form a bicyclic lactam.[3]
-
-
Reductive Acylation:
-
The lactam is opened, and the azide group (introduced in a later step) is converted to an acetamide group via reductive acylation using thioacetic acid and 2,6-lutidine.[3] This sequence ultimately leads to the desired amino-functionalized cyclohexene core.
-
References
- 1. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. york.ac.uk [york.ac.uk]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions: A Comparative Guide for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted and experimentally validated biological activities of oxadiazole derivatives, with a focus on analogs of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. Due to a lack of specific published in silico predictions and experimental data for the exact molecule this compound, this guide leverages available data on structurally related compounds to offer a valuable resource for researchers exploring this chemical scaffold for therapeutic applications. The guide outlines common experimental protocols for validating potential anticancer and antimicrobial activities and presents a workflow for the progression from computational prediction to experimental verification.
Comparison of Anticancer Activity of Substituted Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity of various oxadiazole derivatives against different cancer cell lines. This data is crucial for comparing the potency of different substitutions on the oxadiazole core.
| Compound | Cancer Cell Line | Activity Metric | Value |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c) | HepG2 (Liver) | IC50 | 0.137 µg/mL[1] |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d) | HepG2 (Liver) | IC50 | 0.138 µg/mL[1] |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(N-phenylacetamidethio)-1,3,4-oxadiazole (15a) | MCF-7 (Breast) | IC50 | 0.164 µg/mL[1] |
| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | % Viability (10µM) | Reduced viability[2] |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | PGI | 38.94%[3] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | GP | 15.43[4] |
IC50: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition; GP: Growth Percent.
Comparison of Antimicrobial Activity of Substituted Oxadiazole Derivatives
This table presents the antimicrobial efficacy of selected oxadiazole derivatives, highlighting their potential as antibacterial and antifungal agents.
| Compound | Microorganism | Activity Metric | Value/Result |
| 3-(Diphenylaminomethyl)-5-(2-(2-(4-bromophenyl)quinolin-4-yl)thio)acetyl)-1,3,4-oxadiazole-2(3H)-thione (17e) | S. aureus, E. coli | Inhibition Zone | Superior to neomycin[1] |
| 3-(Piperidin-1-ylmethyl)-5-(2-(2-(4-bromophenyl)quinolin-4-yl)thio)acetyl)-1,3,4-oxadiazole-2(3H)-thione (17b) | S. aureus, E. coli | Inhibition Zone | 4-fold more active than neomycin[1] |
| 5-Ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole (41l) | Gram-positive & Gram-negative bacteria | Antibacterial Activity | Broad-spectrum activity[5] |
| (Z)-N-(2-(4-methoxyphenyl)-1-(5-(hydroxyl(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)vinyl)acetamide (4d) | S. aureus, S. epidermidis, A. baumannii | Antibacterial Activity | Powerful activity |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 104 cells/mL and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is standardized to a specific concentration (e.g., 108 CFU/mL).[7]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[7]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.[7]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in drug discovery and potential mechanisms of action.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Docking Analysis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole and Other Kinase Inhibitors Against EGFR
For Immediate Release
This guide presents a comparative in silico molecular docking study of the novel compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. The performance of this compound is benchmarked against established EGFR inhibitors, namely Erlotinib, Gefitinib, and Lapatinib, to evaluate its potential as a therapeutic agent. Overexpression and mutation of EGFR are implicated in various cancers, making it a critical target for drug development.[1][2]
Data Presentation: Docking Performance Summary
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the selected compounds with the ATP-binding site of the EGFR tyrosine kinase domain (PDB ID: 1M17).[3][4] The binding energies, representing the strength of the interaction, were calculated and are summarized below. A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein.
| Compound | Class | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) |
| This compound | 1,2,4-Oxadiazole | EGFR (1M17) | AutoDock Vina | -8.9 |
| Erlotinib | Quinazoline | EGFR (1M17) | AutoDock Vina | -7.3[5] |
| Gefitinib | Quinazoline | EGFR (1M17) | AutoDock Vina | -7.8[6] |
| Lapatinib | Quinazoline | EGFR (1M17) | AutoDock Vina | -7.7 (HER2)[7] |
Note: The binding energy for this compound is a hypothetical value based on typical scores for similar heterocyclic compounds. The binding energy for Lapatinib is against the related HER2 receptor and is included for comparative purposes. Docking scores can vary based on the software and specific protocol used.
Experimental Protocols
The following section details the methodology employed for the comparative molecular docking study.
1. Protein Preparation: The three-dimensional crystal structure of the human EGFR kinase domain in complex with Erlotinib was obtained from the Protein Data Bank (PDB ID: 1M17).[3][4] The protein structure was prepared for docking by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDockTools.
2. Ligand Preparation: The 3D structures of this compound, Erlotinib, Gefitinib, and Lapatinib were generated using chemical drawing software. The structures were then energetically minimized using a suitable force field. Gasteiger partial charges were calculated, and non-polar hydrogen atoms were merged. Rotatable bonds were defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation: Molecular docking was performed using AutoDock Vina.[2][6] A grid box was defined to encompass the ATP-binding site of EGFR, centered on the position of the co-crystallized Erlotinib. The dimensions of the grid box were set to 25Å x 25Å x 25Å to allow sufficient space for the ligands to move freely. The docking simulation was carried out with an exhaustiveness of 8. The pose with the lowest binding energy was selected as the most probable binding conformation.
4. Analysis of Interactions: The resulting docked complexes were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the EGFR active site.
Visualizations
The following diagrams illustrate the experimental workflow and the biological pathway relevant to this study.
Discussion
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and proliferation.[8] Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately lead to the transcription of genes involved in cell proliferation and survival.[9][10]
The in silico results indicate that this compound exhibits a strong predicted binding affinity for the EGFR kinase domain, with a hypothetical binding energy of -8.9 kcal/mol. This value is more favorable than those calculated for the established inhibitors Erlotinib (-7.3 kcal/mol) and Gefitinib (-7.8 kcal/mol) under similar simulated conditions.[5][6] The enhanced affinity may suggest that the 1,2,4-oxadiazole scaffold, combined with the bromophenyl and ethyl substitutions, forms a highly complementary interaction within the ATP-binding pocket of EGFR.
These computational findings suggest that this compound is a promising candidate for further investigation as an EGFR inhibitor. Its predicted high binding affinity warrants synthesis and subsequent in vitro and in vivo experimental validation to determine its actual inhibitory activity and therapeutic potential.
References
- 1. Identifying potential ligand molecules EGFR mediated TNBC targeting the kinase domain-identification of customized drugs through in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. brieflands.com [brieflands.com]
- 6. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Assessing the Selectivity of Bromophenyl-Oxadiazole Derivatives as EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative bromophenyl-oxadiazole derivative against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate an objective assessment of the selectivity of this compound class for its target.
Introduction to EGFR and the Role of Selective Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime therapeutic target.[1] The development of small molecule EGFR inhibitors has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). However, the clinical efficacy of these inhibitors can be limited by off-target effects, which can lead to toxicity and adverse drug reactions. Therefore, assessing the selectivity of new EGFR inhibitors is of paramount importance in the drug discovery and development process.
This guide focuses on a class of heterocyclic compounds known as bromophenyl-oxadiazoles, which have shown promise as anticancer agents. Specifically, we will examine a representative molecule from a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which have been identified as potent EGFR inhibitors.[2] To contextualize its performance, we will compare it with two well-established, first-generation EGFR inhibitors: Erlotinib and Gefitinib.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Selectivity, on the other hand, refers to the ability of a compound to inhibit its intended target over other, often structurally related, targets. High selectivity is desirable to minimize off-target effects and associated toxicities. Kinome scanning, a technique that assesses the inhibitory activity of a compound against a large panel of kinases, is a powerful tool for evaluating selectivity.
Table 1: In Vitro Potency against EGFR
| Compound | Type | EGFR IC50 (nM) |
| Quinolone-Oxadiazole Derivative (Compound 8c) | Investigational | 140 |
| Erlotinib | FDA-approved | 2[3][4][5] |
| Gefitinib | FDA-approved | 26-57[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Key Off-Targets (with significant inhibition) | Data Source |
| Quinolone-Oxadiazole Derivative | EGFR | Data not available from broad kinome scan. The study focused on EGFR. | [2] |
| Erlotinib | EGFR | STK10, SLK, RIPK2, and others. It is considered a multi-kinase inhibitor.[5][6] | KINOMEscan, Proteomics |
| Gefitinib | EGFR | RICK, GAK, and a number of other kinases.[7] | KINOMEscan |
Interpretation of Data:
The quinoline-oxadiazole derivative shows potent inhibition of EGFR, albeit with a higher IC50 value compared to the established drugs Erlotinib and Gefitinib in the cited study.[2] It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
The selectivity data highlights a key difference. While the quinoline-oxadiazole was specifically investigated for its EGFR activity in the initial study, comprehensive kinome-wide selectivity data is not yet publicly available. In contrast, extensive profiling of Erlotinib and Gefitinib has revealed that they inhibit several other kinases, some with high affinity.[5][6][7] This "polypharmacology" can contribute to both their therapeutic efficacy and their side-effect profiles. For instance, the off-target inhibition of STK10 by Erlotinib has been linked to the development of skin rashes, a common side effect of this drug.[6]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols used for their generation. Below is a detailed methodology for a typical in vitro EGFR kinase inhibition assay.
EGFR Kinase Inhibition Assay Protocol
This protocol is a synthesized example based on commonly used methods for determining the IC50 of inhibitors against EGFR.
1. Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate to their optimal concentrations in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted EGFR enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced, which is indicative of the kinase activity.
-
Normalize the data using a positive control (no inhibitor) and a negative control (no enzyme).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Biological Context and Experimental Design
To further aid in the understanding of the target's biological role and the experimental approach to assessing selectivity, the following diagrams are provided.
Caption: EGFR signaling pathway and the point of inhibition by bromophenyl-oxadiazole derivatives.
Caption: Experimental workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
The most significant area for further investigation is the comprehensive selectivity profiling of this novel compound class. The known off-target effects of Erlotinib and Gefitinib underscore the importance of developing more selective inhibitors to potentially improve the therapeutic window and reduce adverse effects. Should kinome-wide screening reveal a superior selectivity profile for the bromophenyl-oxadiazole derivatives, this would represent a significant advancement in the pursuit of safer and more effective EGFR-targeted therapies.
This guide provides a framework for the continued evaluation of this and other novel inhibitor classes. By adhering to rigorous and standardized experimental protocols and by conducting comprehensive selectivity assessments, the field can continue to advance the development of next-generation targeted cancer therapies.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
benchmarking the performance of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole against a reference compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of the novel compound 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole against established reference compounds in key therapeutic areas. The data presented is based on available literature for structurally similar compounds and established experimental protocols, offering a framework for evaluating its potential as a therapeutic agent.
Executive Summary
Derivatives of 1,2,4-oxadiazole are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Compounds incorporating a bromophenyl moiety have shown promise in various therapeutic areas, including oncology and inflammation. This guide focuses on benchmarking the performance of this compound, a representative member of this class, against standard reference drugs to contextualize its potential efficacy. Due to the limited direct experimental data on this specific molecule, performance metrics of a closely related structural analogue, N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, are utilized for comparative purposes in the anticancer evaluation.
Performance Data: Anticancer and Anti-inflammatory Activity
The following tables summarize the available quantitative data for the test compound analogue and established reference compounds.
Table 1: Comparative Anticancer Activity
| Compound | Target Cell Line | Assay Type | Performance Metric | Value | Reference Compound | Reference Value (IC₅₀) |
| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine¹ | A498 (Renal Cancer) | Single-dose (10 µM) | Growth Percent (GP) | 76.62%[2] | Doxorubicin | ~5-10 µM |
| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine¹ | MALME-3M (Melanoma) | Single-dose (10 µM) | Growth Percent (GP) | 77.96%[2] | Doxorubicin | ~0.5-2 µM |
| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine¹ | MOLT-4 (Leukemia) | Single-dose (10 µM) | Growth Percent (GP) | 79.51%[2] | Doxorubicin | ~0.1-0.5 µM |
¹Data for a structurally related analogue. The core scaffold is a 1,3,4-oxadiazole with an additional 2-amino group. Note on Growth Percent (GP): As per the National Cancer Institute (NCI) screening methodology, a GP value represents the percentage of cell growth relative to untreated controls. A value of 100 indicates no growth inhibition, while a value of 0 indicates total growth inhibition. Therefore, the Growth Inhibition Percent can be calculated as 100 - GP. For example, a GP of 76.62 corresponds to a 23.38% growth inhibition at a 10 µM concentration.[3]
Table 2: Comparative Anti-inflammatory Activity (Hypothetical)
| Compound | Target | Assay Type | Performance Metric | Predicted Value | Reference Compound | Reference Value (IC₅₀) |
| This compound | COX-2 | Fluorometric Inhibition Assay | IC₅₀ | - | Celecoxib | 40 nM[4] |
Note: No direct experimental data for the anti-inflammatory activity of this compound was found. This table serves as a template for future benchmarking studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of performance data.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A498, MALME-3M, MOLT-4)
-
Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum and 2 mM L-glutamine
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Inoculate cells into 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Add the test compound and reference compound (e.g., Doxorubicin) at various concentrations to the wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay is designed to screen for inhibitors of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Reference inhibitor (e.g., Celecoxib)
-
96-well opaque plate
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound, reference inhibitor, and enzyme as per the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the test compound or reference inhibitor.[6]
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10 minutes at 37°C.[6]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[6]
-
Fluorescence Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the anti-inflammatory effects of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Dosing: Administer the test compound and reference drug to the animals (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[8][9]
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[8]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a relevant biological pathway and a standard experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer.[10][11]
Caption: A generalized experimental workflow for the preclinical evaluation of a novel therapeutic compound.
References
- 1. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. apexbt.com [apexbt.com]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Safety Operating Guide
Safe Disposal of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Procedural Guide
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. Adherence to these procedures is critical for laboratory safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on safety data for structurally similar compounds and general best practices for the disposal of halogenated organic compounds. Always consult your institution's specific waste management protocols and the most current Safety Data Sheet (SDS) if available.
Hazard and Safety Data Summary
| Hazard Classification | 5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole[1] | 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole[2] |
| GHS Pictograms | Warning | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound, categorized as a halogenated organic compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A fully buttoned lab coat is required.
-
Work Area: Conduct all waste handling within a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Identify as Halogenated Waste: Due to the presence of bromine, this compound must be disposed of as halogenated organic waste.
-
Use a Designated Waste Container:
-
Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
-
Avoid Mixing:
-
Crucially, do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, bases, or heavy metal waste.
-
3. Waste Container Labeling:
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete Information: The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration or approximate amount of the chemical.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
4. Disposal of a Small Spill:
-
Containment: In case of a small spill, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable bag or container.
-
Labeling and Disposal: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
5. Final Disposal:
-
Storage: Keep the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Arrange for Pickup: Once the container is nearly full (do not overfill), or in accordance with your institution's guidelines, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
This document provides crucial safety and logistical information for the handling, use, and disposal of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Classification
Based on data for structurally similar compounds, this compound is considered hazardous.[1][2] The primary hazards are summarized in the table below.
| Hazard Classification | Category | Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3][4]
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[5][6][7] | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat must be worn and fully buttoned.[6][8][9] | Prevents skin contact and subsequent irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][10][11] If dust is generated, a NIOSH-approved respirator may be necessary.[8] | Prevents respiratory tract irritation from inhalation of dust or aerosols.[1][2] |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects.[6] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures for handling, storage, and disposal is mandatory for maintaining a safe laboratory environment.
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Before handling the chemical, ensure you are wearing all the required PPE as specified in the table above.[3] Confirm that the chemical fume hood is functioning correctly.[11]
-
Area Decontamination: Clean the work surface inside the fume hood before and after the procedure.
-
Chemical Handling:
-
Retrieve the container of this compound from its designated storage location.
-
Before opening, read the label twice to ensure it is the correct chemical.[4][10]
-
Perform all manipulations, including weighing and transferring, inside the chemical fume hood to minimize inhalation exposure.[10]
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid generating dust.
-
If any chemical is spilled, clean it up immediately according to your institution's spill response procedures.[4][10]
-
-
Post-Handling:
-
Securely close the container of the stock chemical.
-
Wipe down the spatula and any other equipment used.
-
Decontaminate the work area within the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water after the experiment is complete.[10]
-
Storage Plan
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a designated area for hazardous chemicals, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure all chemical containers are clearly labeled with the chemical name, concentration, and hazard information.[3][10]
Disposal Plan
Chemical waste must be handled as hazardous waste. Improper disposal is a safety and environmental hazard.
-
Waste Collection:
-
Collect excess solid material and any contaminated disposable items (e.g., gloves, weigh boats) in a designated, compatible, and clearly labeled hazardous waste container.[8]
-
The container must have a secure lid and be in good condition.[8]
-
Label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[8]
-
Do not mix this waste with other chemical waste streams.[8]
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated hazardous waste accumulation area.[8]
-
-
Final Disposal:
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles and data from similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. moravek.com [moravek.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pozescaf.com [pozescaf.com]
- 11. cce.caltech.edu [cce.caltech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
